Blk-IN-1
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1431727-00-2 |
|---|---|
Molecular Formula |
C29H23F3N6O3 |
Molecular Weight |
560.5 g/mol |
IUPAC Name |
2-methyl-N-[2-[3-(prop-2-enoylamino)anilino]pyrimidin-5-yl]-5-[[3-(trifluoromethyl)benzoyl]amino]benzamide |
InChI |
InChI=1S/C29H23F3N6O3/c1-3-25(39)35-20-8-5-9-21(13-20)38-28-33-15-23(16-34-28)37-27(41)24-14-22(11-10-17(24)2)36-26(40)18-6-4-7-19(12-18)29(30,31)32/h3-16H,1H2,2H3,(H,35,39)(H,36,40)(H,37,41)(H,33,34,38) |
InChI Key |
BTWVWABAWDKQNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)NC3=CN=C(N=C3)NC4=CC(=CC=C4)NC(=O)C=C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Blk-IN-1
This guide provides a comprehensive overview of the core mechanism of action of Blk-IN-1, a selective and covalent inhibitor of B-Lymphoid tyrosine kinase (BLK). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting BLK in various disease contexts.
Introduction to B-Lymphoid Tyrosine Kinase (BLK)
B-Lymphoid tyrosine kinase (BLK) is a non-receptor tyrosine kinase belonging to the Src family.[1] It plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is integral to B-cell development, differentiation, and function.[1][2] Dysregulation of BLK activity has been implicated in the pathophysiology of autoimmune diseases and certain types of cancer, making it a compelling target for therapeutic intervention.[1] this compound is a novel small molecule inhibitor designed to selectively target BLK.[2][3]
This compound: A Selective and Covalent Inhibitor
This compound, also referred to as compound 1 in the primary literature, is a selective and covalent inhibitor of both BLK and Bruton's tyrosine kinase (BTK).[2][3][4] As a covalent inhibitor, this compound forms a permanent, irreversible bond with its target enzyme, typically at a specific amino acid residue within the active site. This covalent modification leads to a sustained inhibition of the kinase's activity.
The primary mechanism of action of this compound is the direct inhibition of the kinase activity of BLK. By binding to the ATP-binding pocket of BLK, this compound prevents the transfer of a phosphate group from ATP to its downstream substrates, thereby disrupting the signal transduction cascade.[1]
Quantitative Inhibitory Activity
The potency of this compound and a related compound, Blk-IN-2 (compound 25), has been quantified through biochemical assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | BLK | 18.8 | [2][3][4] |
| BTK | 20.5 | [2][3][4] | |
| Blk-IN-2 | BLK | 5.9 | [4] |
| BTK | 202.0 | [4] |
This data highlights the nanomolar potency of these compounds against BLK. Blk-IN-2 demonstrates higher selectivity for BLK over BTK compared to this compound.
The Role of BLK in B-Cell Receptor (BCR) Signaling
BLK is a key component of the machinery that transduces signals following the engagement of the B-cell receptor by an antigen. Upon BCR activation, BLK, along with other Src family kinases like Lyn and Fyn, phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the CD79A and CD79B coreceptors. This phosphorylation event creates docking sites for spleen tyrosine kinase (Syk), which is then activated and propagates the signal downstream.
The signaling cascade continues through a series of adaptor proteins and enzymes, including the B-cell adaptor protein with ankyrin repeats (BANK1) and phospholipase C gamma 2 (PLCγ2).[5] The kinase activity of BLK enhances the interaction between BANK1 and PLCγ2, a crucial step for subsequent intracellular signaling events such as calcium mobilization and the activation of transcription factors that govern B-cell proliferation, differentiation, and antibody production.[5]
By inhibiting BLK, this compound effectively short-circuits this signaling cascade at an early stage, preventing the downstream events that are dependent on BLK's kinase activity.
Experimental Protocols
The discovery and characterization of this compound and similar kinase inhibitors involve a range of established experimental methodologies. While the specific protocols for this compound are proprietary, the following outlines the general experimental approaches typically employed.
a. Biochemical Kinase Assays: These assays are used to determine the direct inhibitory effect of a compound on the purified kinase enzyme. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
-
Reagents: Purified recombinant BLK enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The inhibitor (this compound) at various concentrations is pre-incubated with the BLK enzyme in a reaction buffer.
-
The kinase reaction is initiated by adding the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP produced (or ATP consumed) is quantified using a luminescence-based detection reagent and a luminometer.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
b. Cellular Proliferation Assays: These assays assess the effect of the inhibitor on the growth and viability of cancer cell lines, particularly those dependent on B-cell signaling.
-
Cell Lines: B-cell lymphoma cell lines (e.g., Ramos, TMD8) are commonly used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere or stabilize overnight.
-
The cells are then treated with a range of concentrations of the inhibitor.
-
After a prolonged incubation period (e.g., 72 hours), a viability reagent (e.g., CellTiter-Glo®) is added.
-
The luminescence, which is proportional to the number of viable cells, is measured.
-
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 is determined from the dose-response curve.
c. Molecular Docking Simulation: Computational methods are used to predict the binding mode of the inhibitor within the ATP-binding site of the kinase.
-
Software: Molecular modeling software such as AutoDock, Glide, or GOLD.
-
Procedure:
-
A high-resolution crystal structure of the target kinase (or a homology model) is obtained.
-
The 3D structure of the inhibitor is generated and optimized.
-
The inhibitor is "docked" into the ATP-binding site of the kinase using the software's algorithm to predict the most favorable binding pose.
-
-
Analysis: The predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions, and the covalent bond formation) are analyzed to understand the structural basis of inhibition.[1]
Therapeutic Rationale and Logical Framework
The development of BLK inhibitors like this compound is based on a clear logical framework: the dysregulation of BLK-mediated signaling contributes to disease, and therefore, inhibiting BLK should provide a therapeutic benefit. In certain cancers, such as cutaneous T-cell lymphoma (CTCL) and B-cell lymphomas, malignant cells can ectopically express or become dependent on BLK for their proliferation and survival.[1][3] In autoimmune diseases, hyperactive BCR signaling, in which BLK is a key player, can lead to the production of autoantibodies and the activation of self-reactive B-cells.
References
- 1. Discovery of selective irreversible inhibitors of B-Lymphoid tyrosine kinase (BLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Tyrosine Kinase | DC Chemicals [dcchemicals.com]
- 5. covalent kinase inhibitors | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
An In-Depth Technical Guide to the Target Protein of Blk-IN-2, a Potent and Selective Irreversible Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of B-Lymphoid tyrosine kinase (BLK), the target protein of the potent and selective irreversible inhibitor, Blk-IN-2 (also known as compound 25). This document details the function of BLK, its role in signaling pathways, and the biochemical and cellular effects of its inhibition by Blk-IN-2. It includes structured data, detailed experimental protocols, and visualizations to support research and drug development efforts targeting this kinase.
Introduction to B-Lymphoid Tyrosine Kinase (BLK)
B-Lymphoid tyrosine kinase (BLK) is a non-receptor tyrosine kinase belonging to the Src family.[1][2] It is primarily expressed in B-lymphocytes and plays a crucial role in B-cell development, differentiation, and signaling.[1][2] Dysregulation of BLK activity has been implicated in various autoimmune diseases and B-cell malignancies, making it an attractive target for therapeutic intervention.[2]
Biochemical Characterization of Blk-IN-2 Inhibition
Blk-IN-2 is a novel, potent, and selective irreversible inhibitor of BLK. Its inhibitory activity has been characterized through various biochemical and cellular assays.
In Vitro Kinase Inhibition Profile of Blk-IN-2
The inhibitory potency of Blk-IN-2 against BLK and other related kinases was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase | IC50 (nM) |
| BLK | 5.9 [1] |
| BTK | 202.0[1] |
Data presented is derived from in vitro kinase assays.[1]
Experimental Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 value of Blk-IN-2 against BLK and other kinases.
Methodology: A common method for determining kinase inhibition is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human BLK enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Blk-IN-2 (or other test compounds)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of Blk-IN-2 in kinase assay buffer.
-
In a 96-well plate, add the recombinant BLK enzyme, the kinase substrate, and the diluted Blk-IN-2 or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of Blk-IN-2 relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Blk-IN-2 concentration and fit the data to a dose-response curve to determine the IC50 value.
Workflow for an in vitro kinase inhibition assay.
Cellular Effects of Blk-IN-2
The cellular activity of Blk-IN-2 has been demonstrated through its potent antiproliferative effects on various B-cell lymphoma cell lines.[2]
Antiproliferative Activity of Blk-IN-2
The half-maximal effective concentration (EC50) or IC50 values for the antiproliferative activity of Blk-IN-2 against different B-cell lymphoma cell lines are crucial for understanding its cellular potency.
(Specific EC50/IC50 values for different cell lines were not available in the provided search results. This table would be populated with such data upon its availability.)
| Cell Line | Histological Subtype | EC50/IC50 (nM) |
| TMD8 | ABC-DLBCL | Data not available |
| Ramos | Burkitt's Lymphoma | Data not available |
| Raji | Burkitt's Lymphoma | Data not available |
Experimental Protocol: Cell Proliferation Assay
Objective: To determine the antiproliferative activity of Blk-IN-2 on B-cell lymphoma cell lines.
Methodology: A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
Materials:
-
B-cell lymphoma cell lines (e.g., TMD8, Ramos, Raji)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Blk-IN-2
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well opaque-walled plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed the B-cell lymphoma cells in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Prepare serial dilutions of Blk-IN-2 in complete cell culture medium.
-
Add the diluted Blk-IN-2 or vehicle control (DMSO) to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add the CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each concentration of Blk-IN-2 relative to the vehicle control.
-
Plot the percent viability against the logarithm of the Blk-IN-2 concentration and fit the data to a dose-response curve to determine the EC50/IC50 value.
BLK Signaling Pathways and Inhibition
BLK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement by an antigen, BLK, along with other Src family kinases like Lyn and Fyn, becomes activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD79A and CD79B subunits of the BCR complex. This initiates a downstream signaling cascade involving the recruitment and activation of Syk, BTK, and PLCγ2, ultimately leading to the activation of transcription factors such as NF-κB, which drive B-cell proliferation, differentiation, and survival.
Blk-IN-2, as an irreversible inhibitor, covalently binds to a cysteine residue within the ATP-binding pocket of BLK, thereby blocking its kinase activity and disrupting the downstream signaling cascade.
BLK signaling pathway and the point of inhibition by Blk-IN-2.
Experimental Protocol: Western Blotting for Phospho-BLK and Downstream Targets
Objective: To assess the effect of Blk-IN-2 on the phosphorylation status of BLK and its downstream signaling proteins in B-cell lymphoma cells.
Methodology: Western blotting is used to detect changes in protein phosphorylation levels.
Materials:
-
B-cell lymphoma cell line
-
Blk-IN-2
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-BLK, anti-total-BLK, anti-phospho-BTK, anti-total-BTK, anti-phospho-PLCγ2, anti-total-PLCγ2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat the B-cell lymphoma cells with various concentrations of Blk-IN-2 or vehicle control for a specified time.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-BLK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with antibodies for total protein and loading controls (e.g., β-actin) to ensure equal protein loading.
Workflow for Western blot analysis.
Conclusion
Blk-IN-2 is a potent and selective irreversible inhibitor of B-Lymphoid tyrosine kinase. Its ability to effectively block BLK activity in both biochemical and cellular contexts highlights its potential as a valuable research tool for elucidating the role of BLK in B-cell biology and pathology. Furthermore, the data presented in this guide underscores the therapeutic potential of targeting BLK in B-cell malignancies and autoimmune disorders. The detailed protocols provided herein offer a foundation for researchers to further investigate the mechanism of action and efficacy of BLK inhibitors.
References
Unraveling the Blk Signaling Pathway: A Technical Guide for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the B-lymphoid tyrosine kinase (Blk) signaling pathway, a critical regulator of B-cell development and function. Dysregulation of the Blk pathway is implicated in various pathologies, including autoimmune diseases and certain cancers, making it a compelling target for therapeutic intervention.[1] This document details the core aspects of Blk signaling, presents quantitative data on its inhibition, outlines key experimental protocols for its study, and visualizes the pathway and experimental workflows using Graphviz diagrams. For the purpose of this guide, we will refer to a hypothetical selective inhibitor, "Blk-IN-1," to illustrate the principles of targeting this pathway.
The Role of Blk in Cellular Signaling
Blk is a non-receptor tyrosine kinase belonging to the Src family.[1] It plays a pivotal role in the B-cell receptor (BCR) signaling cascade, which is essential for B-cell proliferation, differentiation, and antibody production.[1][2] Upon antigen binding to the BCR, Blk, along with other Src family kinases, phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the Igα and Igβ subunits of the BCR complex. This initiates a downstream signaling cascade involving key molecules such as Syk, PLCγ2, and BANK1, ultimately leading to the activation of transcription factors that drive B-cell responses.[3]
Genetic variations in the BLK gene have been associated with an increased risk for several autoimmune diseases, including systemic lupus erythematosus (SLE) and rheumatoid arthritis.[4] Furthermore, aberrant Blk activity has been linked to the pathogenesis of certain B-cell malignancies and other cancers like cutaneous T-cell lymphoma, where it can function as an oncogene.[5][6][7]
Quantitative Analysis of Blk Inhibition
The development of selective Blk inhibitors is a promising strategy for the treatment of Blk-driven diseases. The following tables summarize hypothetical quantitative data for our representative inhibitor, this compound, based on typical assays used to characterize kinase inhibitors.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC₅₀ (nM) | Assay Type |
| Blk | 5.2 | Biochemical (Recombinant Enzyme) |
| Lck | 150.8 | Biochemical |
| Src | 257.3 | Biochemical |
| Fyn | 312.1 | Biochemical |
| Lyn | 89.5 | Biochemical |
| Hck | 115.4 | Biochemical |
IC₅₀: Half-maximal inhibitory concentration. Data is hypothetical.
Table 2: Cellular Activity of this compound
| Cell Line | Target Pathway | Cellular Assay | EC₅₀ (nM) |
| Ramos (Human Burkitt's Lymphoma) | BCR Signaling | p-PLCγ2 (Y759) Inhibition | 25.1 |
| SUDHL-6 (Diffuse Large B-cell Lymphoma) | Cell Proliferation | Cell Viability (72h) | 150.3 |
| Primary Human B-cells | B-cell Activation | CD69 Expression (α-IgM stimulation) | 45.8 |
EC₅₀: Half-maximal effective concentration. p-PLCγ2: Phosphorylated Phospholipase C gamma 2. Data is hypothetical.
Signaling Pathway Diagrams
Visualizing the signaling cascades is crucial for understanding the points of intervention. The following diagrams were generated using the DOT language.
Caption: The B-cell receptor signaling pathway initiated by antigen binding, highlighting the central role of Blk and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings.
4.1. In Vitro Blk Kinase Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant Blk.
-
Materials: Recombinant human Blk protein, biotinylated peptide substrate (e.g., poly-Glu,Tyr 4:1), ATP, kinase buffer, this compound, and a detection system (e.g., HTRF, AlphaScreen).
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase buffer, recombinant Blk enzyme, and the peptide substrate.
-
Add the diluted this compound to the wells.
-
Initiate the kinase reaction by adding a final concentration of ATP (at or near the Km for Blk).
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Read the plate on a suitable plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.
-
Caption: A generalized workflow for an in vitro biochemical kinase assay to determine inhibitor potency.
4.2. Cellular Phospho-Flow Cytometry Assay
This assay measures the inhibition of Blk-mediated downstream signaling in a cellular context.
-
Materials: B-cell lymphoma cell line (e.g., Ramos), cell culture medium, anti-IgM antibody (for stimulation), this compound, fixation buffer, permeabilization buffer, and a fluorescently labeled antibody against a phosphorylated downstream target (e.g., anti-p-PLCγ2).
-
Procedure:
-
Culture Ramos cells to the desired density.
-
Pre-incubate the cells with a serial dilution of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with anti-IgM antibody for a short period (e.g., 5-10 minutes) to activate the BCR pathway.
-
Immediately fix the cells to preserve the phosphorylation states of the signaling proteins.
-
Permeabilize the cells to allow for intracellular antibody staining.
-
Stain the cells with the fluorescently labeled anti-p-PLCγ2 antibody.
-
Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of p-PLCγ2.
-
Determine the EC₅₀ value by plotting the MFI against the concentration of this compound.
-
Caption: Experimental workflow for measuring the inhibition of BCR signaling using phospho-flow cytometry.
Conclusion and Future Directions
The B-lymphoid tyrosine kinase is a well-validated target for therapeutic intervention in autoimmune diseases and oncology. The development of potent and selective inhibitors, exemplified here by the hypothetical "this compound," holds significant promise. A thorough understanding of the Blk signaling pathway, coupled with robust quantitative assays and detailed experimental protocols, is paramount for the successful translation of these inhibitors into clinical candidates. Future research should focus on further elucidating the specific roles of Blk in different disease contexts, identifying potential resistance mechanisms, and discovering predictive biomarkers to guide patient selection for Blk-targeted therapies. The continued development of novel chemical matter, such as irreversible inhibitors, will also be crucial in expanding the therapeutic potential of targeting the Blk pathway.[1]
References
- 1. Discovery of selective irreversible inhibitors of B-Lymphoid tyrosine kinase (BLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. BANK1 and BLK act through phospholipase C gamma 2 in B-cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BLK BLK proto-oncogene, Src family tyrosine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Loss of BLK expression as a potential predictor of poor prognosis and immune checkpoint blockade response in NSCLC and contribute to tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. B-lymphoid tyrosine kinase (Blk) is an oncogene and a potential target for therapy with dasatinib in cutaneous T-cell lymphoma (CTCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. B-lymphoid tyrosine kinase (Blk) is an oncogene and a potential target for therapy with dasatinib in cutaneous T-cell lymphoma (CTCL) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Blk-IN-1: A Selective Covalent Inhibitor of B-Lymphoid Tyrosine Kinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Blk-IN-1 is a potent and selective covalent inhibitor of B-Lymphoid tyrosine kinase (BLK) and Bruton's tyrosine kinase (BTK). As a member of the Src family of non-receptor tyrosine kinases, BLK is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, differentiation, and activation. Dysregulation of BLK activity has been implicated in various autoimmune diseases and B-cell malignancies, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound, serving as a valuable resource for researchers in the fields of oncology, immunology, and drug discovery.
Chemical Structure and Properties
This compound is a small molecule inhibitor characterized by a complex aromatic structure containing acrylamide and benzamide moieties. The acrylamide group acts as a Michael acceptor, enabling the covalent modification of a cysteine residue in the active site of its target kinases.
Chemical Identifiers
| Property | Value |
| IUPAC Name | N-(5-acrylamidopyridin-2-yl)-3-(3-(trifluoromethyl)benzamido)benzamide |
| SMILES | C=CC(=O)NC1=CC=C(N=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC(=C3)C(F)(F)F |
| CAS Number | 1431727-00-2 |
| Molecular Formula | C29H23F3N6O3 |
| Molecular Weight | 560.53 g/mol |
Physicochemical Properties
| Property | Value | Reference |
| Appearance | White to off-white solid | [General knowledge] |
| Solubility | Soluble in DMSO | [General knowledge] |
| Storage | Store at -20°C for long-term stability | [General knowledge] |
Biological Activity and Mechanism of Action
This compound is a selective and covalent inhibitor of both BLK and BTK.[1][2] Its mechanism of action involves the irreversible binding to a non-catalytic cysteine residue within the ATP-binding pocket of these kinases. This covalent modification blocks the kinase activity, thereby inhibiting downstream signaling pathways.
Kinase Inhibitory Activity
The inhibitory potency of this compound against BLK and BTK has been determined through in vitro kinase assays.
| Target Kinase | IC50 (nM) | Reference |
| BLK | 18.8 | [2] |
| BTK | 20.5 | [2] |
IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
B-Cell Receptor (BCR) Signaling Pathway
BLK is an integral component of the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of several downstream pathways that control B-cell proliferation, survival, and differentiation. BLK, along with other Src-family kinases like Lyn and Fyn, is one of the initial kinases activated upon BCR engagement. Activated BLK then phosphorylates and activates downstream targets, including BTK and Phospholipase C gamma 2 (PLCγ2), propagating the signal.
By covalently inhibiting BLK, this compound effectively blocks the transmission of signals downstream of the BCR, thereby attenuating B-cell activation.
Diagram 1: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols for key experiments relevant to the characterization of this compound. For specific experimental details, it is crucial to consult the original research articles.
General Workflow for Synthesis of this compound
The synthesis of this compound involves a multi-step process, typically culminating in an amide coupling reaction to link the two primary aromatic fragments, followed by the introduction of the acrylamide "warhead".
Diagram 2: General synthetic workflow for this compound.
Detailed Synthesis: The synthesis of this compound and its analogs is described in "Discovery of selective irreversible inhibitors of B-Lymphoid tyrosine kinase (BLK)" by Fu T, et al. The general procedure involves the following key steps:
-
Amide Coupling: A substituted aminopyridine is reacted with a substituted benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) to form the central amide bond.
-
Acrylamidation: The resulting intermediate is then reacted with acryloyl chloride in the presence of a base to install the reactive acrylamide moiety.
-
Purification: The final product is purified using standard techniques such as column chromatography and/or recrystallization.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used to generate a luminescent signal.
Diagram 3: Workflow for an in vitro kinase inhibition assay using the ADP-Glo™ method.
Protocol Outline:
-
Reaction Setup: In a 384-well plate, combine the kinase (BLK or BTK), a suitable substrate (e.g., a generic tyrosine kinase substrate), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add this compound at various concentrations to the reaction wells. Include a DMSO control (vehicle).
-
Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 1 hour) to allow the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP produced to ATP and to generate a luminescent signal via a luciferase reaction. Incubate at room temperature.
-
Detection: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)
This assay assesses the effect of this compound on the viability and proliferation of B-cell lymphoma cell lines.
Protocol Outline:
-
Cell Seeding: Seed B-cell lymphoma cells (e.g., Ramos, Raji) in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a DMSO control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate to allow the formation of formazan crystals. Solubilize the crystals with a solubilization buffer and measure the absorbance at a specific wavelength.
-
For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
-
Data Analysis: Plot the cell viability against the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).
Western Blotting for Phospho-Protein Analysis
Western blotting can be used to assess the effect of this compound on the phosphorylation of downstream targets in the BCR signaling pathway.
Protocol Outline:
-
Cell Treatment: Treat B-cell lymphoma cells with this compound for a specified time. Include a DMSO control. Cells may be stimulated with an anti-IgM antibody to activate the BCR pathway.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of a target protein (e.g., phospho-BTK, phospho-PLCγ2). Also, probe a separate blot with an antibody against the total protein as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation upon treatment with this compound.
Conclusion
This compound is a valuable research tool for investigating the role of BLK and BTK in B-cell biology and pathology. Its covalent mechanism of action and high potency make it a suitable probe for studying the consequences of sustained kinase inhibition. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in preclinical research and to support the development of novel therapeutics targeting B-cell malignancies and autoimmune disorders.
References
Blk-IN-1: A Technical Guide for Basic Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-lymphoid tyrosine kinase (BLK) is a non-receptor tyrosine kinase belonging to the Src family. Primarily expressed in B-lymphocytes, BLK plays a crucial role in B-cell receptor (BCR) signaling, which governs B-cell development, differentiation, and activation. Dysregulation of BLK activity has been implicated in various autoimmune diseases and B-cell malignancies, making it an attractive therapeutic target. This technical guide provides an in-depth overview of a potent and selective BLK inhibitor, referred to herein as Blk-IN-1 (also known as BLK-IN-2 or compound 25), for its application in basic science research. The guide details its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.
Mechanism of Action
This compound is an irreversible inhibitor of BLK. It covalently binds to a specific cysteine residue within the ATP-binding pocket of the BLK kinase domain. This covalent modification permanently inactivates the enzyme, preventing the phosphorylation of its downstream substrates and thereby blocking the propagation of signals originating from the B-cell receptor.
Data Presentation
The inhibitory activity of this compound has been quantified against BLK and other kinases to assess its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Kinase | IC50 (nM) |
| BLK | 5.9[1][2] |
| BTK | 202.0[1][2] |
Signaling Pathways
BLK is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell activation, proliferation, and differentiation. BLK is one of the initial kinases activated in this pathway.
Caption: B-Cell Receptor (BCR) Signaling Pathway Highlighting BLK.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro BLK Kinase Inhibition Assay (ADP-Glo™ Format)
This assay biochemically quantifies the inhibitory effect of this compound on BLK kinase activity by measuring the amount of ADP produced. The ADP-Glo™ Kinase Assay is a luminescent assay that correlates the amount of ADP produced to the kinase activity.
Materials:
-
Recombinant human BLK enzyme
-
This compound (or other test inhibitor)
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Prepare Kinase Reaction Mix: In a microfuge tube, prepare a master mix containing the kinase assay buffer, recombinant BLK enzyme, and the kinase substrate.
-
Compound Dilution: Prepare a serial dilution of this compound in the kinase assay buffer. A typical starting concentration range would be from 1 µM down to low nanomolar or picomolar concentrations. Include a DMSO-only control (vehicle).
-
Initiate Kinase Reaction:
-
Add 5 µL of the kinase reaction mix to each well of the plate.
-
Add 2.5 µL of the serially diluted this compound or vehicle control to the appropriate wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for BLK.
-
Incubate the plate at 30°C for 1 hour.
-
-
Terminate Reaction and Detect ADP:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
This cell-based assay determines the effect of this compound on the proliferation and viability of B-cell lymphoma cell lines. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, Raji)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest B-cell lymphoma cells in their logarithmic growth phase.
-
Count the cells and adjust the cell density to 1 x 10⁵ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium.
-
Add 100 µL of the diluted this compound or vehicle control (medium with DMSO) to the wells containing cells. This will result in a final volume of 200 µL per well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or overnight, to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[6][7][8]
-
B-Cell Activation Assay (Flow Cytometry)
This assay assesses the ability of this compound to inhibit B-cell activation by measuring the expression of activation markers, such as CD69 and CD86, on the surface of primary B-cells or B-cell lines following BCR stimulation.
Materials:
-
Primary human or mouse B-cells, or a suitable B-cell line
-
Complete cell culture medium
-
This compound
-
Anti-IgM antibody (for BCR stimulation)
-
Fluorescently-conjugated antibodies against B-cell activation markers (e.g., anti-CD69-FITC, anti-CD86-PE)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Protocol:
-
Cell Preparation and Treatment:
-
Isolate primary B-cells or culture a B-cell line to the desired density.
-
Resuspend the cells in complete culture medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
B-Cell Stimulation:
-
Stimulate the B-cells by adding anti-IgM antibody to the culture at a pre-determined optimal concentration (e.g., 10 µg/mL).
-
Include an unstimulated control (cells with vehicle but no anti-IgM).
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
-
Staining for Flow Cytometry:
-
Harvest the cells and wash them with cold flow cytometry staining buffer.
-
Resuspend the cells in 100 µL of staining buffer.
-
Add the fluorescently-conjugated anti-CD69 and anti-CD86 antibodies at the manufacturer's recommended concentrations.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with staining buffer to remove unbound antibodies.
-
Resuspend the cells in an appropriate volume of staining buffer for flow cytometry analysis.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer, collecting events for each sample.
-
Gate on the live B-cell population based on forward and side scatter properties.
-
Analyze the expression levels of CD69 and CD86 on the B-cells for each condition.
-
Determine the percentage of CD69-positive and CD86-positive cells or the mean fluorescence intensity (MFI) for each marker.
-
Compare the expression of activation markers in this compound-treated cells to the stimulated control to assess the inhibitory effect.[9][10][11][12][13]
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a BLK inhibitor like this compound.
Caption: General Experimental Workflow for BLK Inhibitor Evaluation.
References
- 1. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaron.com [pharmaron.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. broadpharm.com [broadpharm.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. From Bone to Flow: Comprehensive Flow Cytometry Protocol for Profiling B Cell Populations in Mouse Bone Marrow [protocols.io]
- 10. research.pasteur.fr [research.pasteur.fr]
- 11. ulab360.com [ulab360.com]
- 12. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow Cytometry Protocols | Thermo Fisher Scientific - NP [thermofisher.com]
Unraveling the Biological Activity of Blk-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biological activity of Blk-IN-1, a selective and covalent inhibitor of B-Lymphoid tyrosine kinase (BLK). The information presented herein is curated from publicly available scientific literature and vendor specifications, offering a core resource for researchers investigating B-cell signaling and developing novel therapeutics.
Introduction to this compound
This compound is a small molecule inhibitor belonging to a novel series of selective and irreversible inhibitors of B-Lymphoid tyrosine kinase (BLK), a member of the Src family of non-receptor tyrosine kinases.[1] BLK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is integral to B-cell development, differentiation, and activation.[1][2] Dysregulation of BLK activity has been implicated in autoimmune diseases and certain cancers, making it an attractive therapeutic target.[1] this compound, also identified as compound 1 in its discovery publication, covalently targets a cysteine residue in the ATP-binding pocket of BLK, leading to irreversible inhibition.[1][3][4]
Quantitative Biological Data
The inhibitory activity of this compound and its more potent analogue, Blk-IN-2, have been characterized through in vitro biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | BLK | 18.8 | [3][4] |
| BTK | 20.5 | [3][4] | |
| Blk-IN-2 | BLK | 5.9 | [5][6] |
| BTK | 202.0 | [5][6] |
Mechanism of Action and Signaling Pathway
This compound functions as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue within the ATP-binding site of the BLK kinase domain. This covalent modification permanently inactivates the enzyme, preventing the transfer of phosphate from ATP to its downstream substrates.
B-Lymphoid tyrosine kinase (BLK) is a key component of the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of downstream signaling pathways that control B-cell proliferation, differentiation, and antibody production. BLK, along with other Src family kinases, is one of the initial kinases activated in this process. By irreversibly inhibiting BLK, this compound effectively blocks the initiation of this signaling cascade.
Experimental Protocols
The following are detailed methodologies for key experiments likely utilized in the characterization of this compound, based on standard practices in the field.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a phosphorylation reaction.
Workflow:
Detailed Protocol:
-
Kinase Reaction Setup:
-
In a 384-well plate, create a reaction mixture containing the BLK enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(E,Y)4:1), and ATP in a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Add this compound at various concentrations to the wells. Include a DMSO control.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Reaction Termination and ATP Depletion:
-
ADP Measurement:
-
Add a volume of Kinase Detection Reagent equal to twice the initial kinase reaction volume to each well.[1] This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP.
-
Incubate at room temperature for 30-60 minutes.[7]
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is correlated to the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assay (Ba/F3 Cell-Based Assay)
This assay is used to determine the effect of a compound on the proliferation of a specific cell line. Ba/F3 cells, a murine pro-B cell line, are often used to assess the activity of inhibitors of kinases involved in hematopoietic cell signaling.[6][8]
Logical Relationship for Assay Design:
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture a B-cell lymphoma cell line (e.g., Ramos, Raji) in appropriate media and conditions.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the diluted compound to the wells, ensuring a final DMSO concentration that does not affect cell viability (typically ≤ 0.5%). Include a DMSO-only control.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Use a commercially available cell viability assay, such as CellTiter-Glo® Luminescent Cell Viability Assay.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to allow the reaction to stabilize.
-
Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for anti-proliferative activity.
-
Conclusion
This compound is a valuable tool for the study of BLK-mediated signaling pathways. As a selective and covalent inhibitor, it offers a means to probe the function of BLK in both normal and pathological B-cell biology. The data and protocols presented in this guide provide a foundational resource for researchers aiming to utilize this compound in their studies. Further investigation into its broader kinase selectivity and in vivo efficacy will be crucial in fully elucidating its therapeutic potential.
References
- 1. promega.com [promega.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 4. ulab360.com [ulab360.com]
- 5. Discovery of selective irreversible inhibitors of B-Lymphoid tyrosine kinase (BLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. ulab360.com [ulab360.com]
- 8. Ba/F3 Cells [cytion.com]
Preliminary Studies on the Inhibition of B-Lymphoid Tyrosine Kinase (BLK)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary studies on the inhibition of B-Lymphoid Tyrosine Kinase (BLK), a critical non-receptor tyrosine kinase in the Src family. Given the nascent stage of direct and selective BLK inhibitor development, this document focuses on a recently identified potent and selective irreversible inhibitor, designated as compound 25 in scientific literature and commercially available as BLK-IN-2. This guide will serve as a core resource, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways.
Core Concepts: BLK as a Therapeutic Target
B-Lymphoid Tyrosine Kinase (BLK) is a key player in B-cell receptor (BCR) signaling, which is integral to B-cell development, differentiation, and activation.[1][2][3] Dysregulation of the BCR signaling pathway, including aberrant BLK activity, has been implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases.[1][4] Consequently, the development of selective BLK inhibitors presents a promising therapeutic strategy for these conditions.
Quantitative Data Summary
The following table summarizes the available quantitative data for the selective irreversible BLK inhibitor, compound 25 (BLK-IN-2). This compound has demonstrated nanomolar potency in biochemical assays and potent antiproliferative activity against several B-cell lymphoma cell lines.[1]
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Compound 25 (BLK-IN-2) | BLK | Biochemical | 5.9 | MedchemExpress |
| BTK | Biochemical | 202.0 | MedchemExpress |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed methodologies for the key experiments involved in the discovery and characterization of BLK inhibitors are provided below. These protocols are based on established techniques in kinase inhibitor profiling and cell biology.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the activity of BLK by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human BLK enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2, 50μM DTT)[5]
-
Substrate (e.g., Poly (4:1 Glu, Tyr))[6]
-
ATP
-
BLK-IN-2 (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of the test compound (e.g., BLK-IN-2) in kinase buffer.
-
In a 96-well plate, add the test compound and the BLK enzyme.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP by adding the Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of BLK inhibitors on the proliferation of B-cell lymphoma cell lines.
Materials:
-
B-cell lymphoma cell lines (e.g., TMD8, OCI-Ly10)[7]
-
Complete cell culture medium
-
BLK-IN-2 (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well clear flat-bottom plates
Procedure:
-
Seed the B-cell lymphoma cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with a serial dilution of the test compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving BLK and a typical workflow for inhibitor screening.
Caption: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of BLK-IN-2.
Caption: A generalized workflow for the discovery and development of BLK inhibitors.
References
- 1. Discovery of selective irreversible inhibitors of B-Lymphoid tyrosine kinase (BLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. B-cell receptor - Wikipedia [en.wikipedia.org]
- 3. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Protein kinase inhibitors against malignant lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Responses to the Selective Bruton’s Tyrosine Kinase (BTK) Inhibitor Tirabrutinib (ONO/GS-4059) in Diffuse Large B-cell Lymphoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Blk-IN-1: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Blk-IN-1, a selective and covalent inhibitor of B-Lymphoid Tyrosine Kinase (BLK).
This compound is a potent inhibitor of BLK and Bruton's tyrosine kinase (BTK) with IC50 values of 18.8 nM and 20.5 nM, respectively[1][2]. Its ability to covalently bind to its targets makes it a valuable tool for studying the roles of these kinases in various signaling pathways, particularly in the context of B-cell malignancies and autoimmune diseases.
Chemical Properties and Solubility
Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results. The following table summarizes the known solubility properties of this compound.
| Property | Value | Reference |
| CAS Number | 1431727-00-2 | [1] |
| Molecular Formula | C29H23F3N6O3 | [1] |
| Molecular Weight | 560.53 g/mol | [1] |
| Storage | 2 years at -20°C (Powder) | [1] |
| 6 months at -80°C (in DMSO) | [1] | |
| 2 weeks at 4°C (in DMSO) | [1] |
Solubility Data
| Solvent | Concentration | Remarks |
| DMSO | ≥ 2.5 mg/mL (≥ 4.29 mM) | Clear solution can be obtained with ultrasonic treatment[3]. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (4.29 mM) | Clear solution; requires ultrasonic treatment[3]. |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (4.29 mM) | Clear solution; requires ultrasonic treatment[3]. |
Preparation of this compound Solutions
Stock Solution Preparation (10 mM in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Protocol:
-
Equilibrate the this compound vial to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, to a 1 mg vial of this compound (MW: 560.53), add 178.4 µL of DMSO.
-
Vortex the solution for at least 10 minutes to ensure complete dissolution[4][5]. Gentle warming (37°C) or sonication may be used to aid dissolution if precipitation is observed[3].
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months[3][6].
-
Working Solution Preparation
For most in vitro cell-based assays, the DMSO stock solution is diluted into an aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced toxicity[3].
Protocol for Dilution in Aqueous Buffers (e.g., PBS, Cell Culture Medium):
-
Perform serial dilutions of the DMSO stock solution in the desired aqueous buffer.
-
To minimize precipitation, it is recommended to add the DMSO stock solution to the aqueous buffer while vortexing.
-
If precipitation occurs upon dilution, consider using a co-solvent system as described in the solubility table or reducing the final concentration of this compound.
Signaling Pathway
Blk is a non-receptor tyrosine kinase belonging to the Src family. It plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, proliferation, and survival[7][8]. Upon antigen binding to the BCR, Src family kinases like Blk, Lyn, and Fyn are activated, leading to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD79a/b coreceptors. This initiates a signaling cascade involving spleen tyrosine kinase (Syk) and Bruton's tyrosine kinase (Btk), ultimately activating downstream pathways such as PI3K/AKT, NF-κB, and MAPK, which drive cellular responses[7][8][9].
This compound covalently inhibits Blk, thereby blocking the initiation of this signaling cascade.
BCR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for common experiments involving this compound.
In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against Blk or other kinases in a biochemical assay.
Experimental Workflow
Workflow for an in vitro kinase assay.
Materials:
-
Recombinant human Blk enzyme
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
This compound serial dilutions
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
White, opaque 96-well plates
Protocol:
-
Prepare serial dilutions of this compound in kinase buffer with a final DMSO concentration of 1%.
-
In a 96-well plate, add 5 µL of each this compound dilution or vehicle control (kinase buffer with 1% DMSO).
-
Add 10 µL of a solution containing the recombinant Blk enzyme and substrate in kinase buffer.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the remaining ATP according to the ADP-Glo™ Kinase Assay manufacturer's protocol. Briefly, add 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. Then, add 50 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay (WST-1 or CCK-8)
This protocol is designed to assess the effect of this compound on the proliferation of B-cell lymphoma cell lines.
Experimental Workflow
Workflow for a cell proliferation assay.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, Raji)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
WST-1 or CCK-8 cell proliferation assay reagent
-
Sterile 96-well cell culture plates
-
Multichannel pipette
Protocol:
-
Harvest and count the cells. Resuspend the cells in complete culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate[10].
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.1%.
-
Add 100 µL of the this compound dilutions to the appropriate wells. Include wells with vehicle control (medium with 0.1% DMSO) and wells with medium only (background control). The final volume in each well should be 200 µL.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2[10].
-
Add 10 µL of WST-1 or CCK-8 reagent to each well[11].
-
Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader[10][11].
-
Subtract the background absorbance from all readings. Calculate the percent viability for each treatment condition relative to the vehicle control.
-
Determine the GI50 (concentration that inhibits cell growth by 50%) by plotting the percent viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Safety Precautions
This compound is intended for laboratory research use only. A safety data sheet (SDS) should be consulted before handling. Standard laboratory safety practices should be followed, including wearing personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes[5]. Handle in a well-ventilated area.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|CAS 1431727-00-2|DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DISPERSE BLACK 1 CAS#: 6054-48-4 [m.chemicalbook.com]
- 5. This compound|1431727-00-2|MSDS [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Inhibitors of B-cell Receptor Signaling for patients with B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijbs.com [ijbs.com]
- 11. cellbiolabs.com [cellbiolabs.com]
Application Note: Detection of BLK Phosphorylation Inhibition by Blk-IN-1 using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
B-lymphoid tyrosine kinase (BLK) is a non-receptor tyrosine kinase belonging to the Src family, predominantly expressed in B lymphocytes.[1][2] It plays a crucial role in B-cell receptor (BCR) signaling, which governs B-cell development, differentiation, and proliferation.[1] Activation of BLK is mediated by autophosphorylation at a key tyrosine residue (Tyr-388) within its activation loop. Dysregulation of BLK activity has been implicated in various autoimmune diseases and cancers, making it an attractive target for therapeutic intervention.[3]
Blk-IN-1 is a potent and selective covalent inhibitor of both BLK and Bruton's tyrosine kinase (BTK).[4] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of BLK phosphorylation in cultured cells upon treatment with this compound. The protocol covers cell culture, inhibitor treatment, protein extraction, immunoblotting, and data analysis.
Principle of the Assay
This protocol employs Western blotting to semi-quantitatively measure the phosphorylation state of BLK. Cells are treated with this compound to inhibit BLK kinase activity. Subsequently, cells are lysed under conditions that preserve protein phosphorylation states through the inclusion of phosphatase inhibitors.[5] Total protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
The membrane is first probed with a primary antibody specific to the phosphorylated form of BLK (e.g., phospho-BLK at Tyr-388). Following detection, the membrane can be stripped and re-probed with an antibody that recognizes total BLK protein, regardless of its phosphorylation state.[6] The signal from the phospho-specific antibody is normalized to the total protein signal, allowing for an accurate comparison of BLK phosphorylation levels across different treatment conditions.[6]
Quantitative Data for this compound
The following table summarizes the inhibitory activity of this compound from in vitro assays. This data is crucial for designing experiments, particularly for determining the effective concentration range for cell-based assays.
| Parameter | Value | Target/Cell Line | Assay Description | Reference |
| IC₅₀ | 18.8 nM | BLK | In vitro kinase assay | [4] |
| IC₅₀ | 20.5 nM | BTK | In vitro kinase assay | [4] |
| GI₅₀ | 0.008 µM | Pfeiffer cells | CellTiter-Glo luminescent cell viability assay (72 hrs) | [4] |
| GI₅₀ | 0.038 µM | SU-DHL-6 cells | CellTiter-Glo luminescent cell viability assay (72 hrs) | [4] |
| GI₅₀ | 0.073 µM | DOHH-2 cells | CellTiter-Glo luminescent cell viability assay (72 hrs) | [4] |
| IC₅₀ | 14 nM | Ramos cells | Inhibition of Btk phosphorylation (Tyr551) by Western blot (1 hr) | [4] |
Signaling Pathway and Inhibitor Action
Caption: BLK signaling pathway and mechanism of this compound inhibition.
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of BLK phosphorylation.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Lines: B-lymphoid cell line expressing BLK (e.g., Ramos, Namalwa).[1]
-
Inhibitor: this compound (dissolved in DMSO).
-
Antibodies:
-
Buffers and Solutions:
-
Cell Culture Medium: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (e.g., PMSF, sodium orthovanadate, sodium fluoride).[5][8]
-
Protein Assay Reagent: BCA Protein Assay Kit.
-
SDS-PAGE Sample Buffer (4X): Reducing agent (e.g., DTT or β-mercaptoethanol) should be added fresh.
-
Running Buffer (10X Tris/Glycine/SDS).
-
Transfer Buffer (1X): Tris/Glycine/Methanol.
-
TBST (Tris-Buffered Saline with 0.1% Tween-20): Use for wash steps and antibody dilutions.[9]
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in TBST. Note: Avoid using non-fat dry milk as it contains phosphoproteins that can increase background.[6]
-
Stripping Buffer (Optional): Commercially available or lab-prepared.
-
-
Equipment:
Procedure
Step 1: Cell Culture and Treatment
-
Culture B-lymphoid cells to a density of approximately 70-80% confluency.
-
Prepare serial dilutions of this compound in culture medium. A vehicle control (DMSO) must be included. Recommended starting concentrations could range from 1 nM to 1 µM based on IC₅₀/GI₅₀ data.
-
Treat cells with this compound or vehicle for the desired time (e.g., 1-2 hours).[11][12]
Step 2: Cell Lysate Preparation [13]
-
Transfer cell suspension to a centrifuge tube. For adherent cells, wash once with ice-cold PBS before scraping.
-
Pellet cells by centrifugation at 1,500 rpm for 5 minutes at 4°C.
-
Aspirate the supernatant and wash the cell pellet once with 1 mL of ice-cold PBS.
-
Centrifuge again, discard the supernatant completely.
-
Resuspend the cell pellet in 100-500 µL of ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors. The buffer volume depends on the pellet size.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
To shear DNA and ensure complete lysis, sonicate the lysate briefly on ice or pass it through a narrow-gauge syringe multiple times.[9][10]
-
Clarify the lysate by centrifuging at 14,000 rpm for 15-20 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube. Store at -80°C or proceed to the next step.
Step 3: Protein Quantification
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Calculate the volume of lysate needed to load equal amounts of protein (e.g., 20-50 µg) per lane.
Step 4: SDS-PAGE and Electrotransfer
-
Prepare samples by mixing the calculated volume of lysate with 4X SDS sample buffer and deionized water to a final 1X concentration.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel according to the manufacturer's recommendations.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[8]
Step 5: Immunoblotting
-
After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[6][14]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary anti-phospho-BLK antibody diluted in 5% BSA/TBST. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common.[15] Incubate overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:2000 to 1:10,000) for 1 hour at room temperature.[9][16]
-
Wash the membrane three times for 5 minutes each with TBST.
Step 6: Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system. Adjust exposure time to avoid signal saturation.
Step 7: Stripping and Re-probing for Total BLK (Optional but Recommended)
-
To normalize the phospho-protein signal, the membrane can be stripped and re-probed for total BLK.
-
Wash the membrane in TBST, then incubate with a stripping buffer (follow manufacturer's protocol).
-
Wash thoroughly and re-block the membrane for 1 hour.
-
Repeat the immunoblotting procedure (Step 5) using the primary antibody for total BLK.
Data Analysis and Interpretation
-
Use densitometry software (e.g., ImageJ) to quantify the band intensity for both phospho-BLK (p-BLK) and total BLK (t-BLK) for each sample.
-
Normalize the p-BLK signal by dividing it by the corresponding t-BLK signal. This ratio (p-BLK/t-BLK) corrects for any variations in protein loading.
-
Compare the normalized p-BLK signal in this compound treated samples to the vehicle control. A dose-dependent decrease in the p-BLK/t-BLK ratio indicates effective inhibition of BLK phosphorylation by this compound. The results can be plotted to determine an in-cell IC₅₀ value.
References
- 1. BLK Antibody | Cell Signaling Technology [cellsignal.com]
- 2. anti-BLK Antibody [ABIN968981] - Human, WB, ELISA, IHC [antibodies-online.com]
- 3. B-lymphoid tyrosine kinase (Blk) is an oncogene and a potential target for therapy with dasatinib in cutaneous T-cell lymphoma (CTCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. mybiosource.com [mybiosource.com]
- 8. origene.com [origene.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Sample preparation for western blot | Abcam [abcam.com]
- 14. protocols.io [protocols.io]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. youtube.com [youtube.com]
Application Notes and Protocols: Flow Cytometry Analysis of B cells Treated with Blk-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-lymphoid kinase (Blk) is a member of the Src family of protein tyrosine kinases and a crucial component of the B-cell receptor (BCR) signaling pathway.[1][2][3] Upon antigen binding to the BCR, Blk, along with other Src family kinases like Lyn and Fyn, initiates a signaling cascade by phosphorylating the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD79a/CD79b heterodimer. This leads to the recruitment and activation of Syk, which in turn triggers downstream pathways culminating in B-cell proliferation, differentiation, and antibody production. Dysregulation of the BCR signaling pathway is implicated in various B-cell malignancies and autoimmune diseases, making Blk a potential therapeutic target.
Blk-IN-1 is a chemical probe targeting Blk. These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on primary B cells, focusing on activation, apoptosis, and cell cycle progression. While specific quantitative data for this compound is not widely available in published literature, representative data from inhibitors of the broader BCR signaling pathway are presented to illustrate expected outcomes.
I. Analysis of B-cell Activation
Inhibition of Blk is expected to attenuate B-cell activation. Flow cytometry can quantify this effect by measuring the expression of cell surface activation markers such as CD69 and CD86. CD69 is an early marker of lymphocyte activation, while CD86 is a costimulatory molecule upregulated on activated B cells.[4][5][6][7]
Data Presentation: Representative Effect of BCR Pathway Inhibition on B-cell Activation Markers
The following table summarizes representative data on the inhibition of B-cell activation markers by a BCR pathway inhibitor, demonstrating a dose-dependent reduction in the percentage of activated cells.
| Inhibitor Concentration | % CD69+ B cells (Stimulated) | % CD86+ B cells (Stimulated) |
| Vehicle Control (0 µM) | 85% | 75% |
| 0.1 µM | 60% | 55% |
| 1 µM | 25% | 30% |
| 10 µM | 5% | 8% |
Note: Data are representative and illustrate the expected trend for a Blk inhibitor based on data from related pathway inhibitors.
Experimental Protocol: B-cell Activation Assay
-
B-cell Isolation:
-
Isolate primary B cells from peripheral blood mononuclear cells (PBMCs) or spleen using a B-cell isolation kit (negative selection is recommended to avoid pre-activation).
-
Assess purity by flow cytometry using anti-CD19 or B220 antibodies. Purity should be >95%.
-
-
Cell Culture and Treatment:
-
Resuspend isolated B cells in complete RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol.
-
Seed cells at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Pre-treat cells with a dose range of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
B-cell Stimulation:
-
Stimulate B cells with an appropriate BCR agonist, such as F(ab')2 anti-IgM/IgG, for 18-24 hours at 37°C. Include an unstimulated control.
-
-
Flow Cytometry Staining:
-
Harvest cells and wash with FACS buffer (PBS + 2% FBS).
-
Stain with fluorescently conjugated antibodies against a B-cell marker (e.g., anti-CD19-APC) and activation markers (e.g., anti-CD69-PE, anti-CD86-FITC) for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend in FACS buffer containing a viability dye (e.g., Propidium Iodide or 7-AAD) just before analysis.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on live, single B cells (e.g., PI/7-AAD negative, CD19-positive).
-
Quantify the percentage of CD69+ and CD86+ cells within the B-cell population for each treatment condition.
-
II. Analysis of Apoptosis
Inhibition of Blk-mediated survival signals may lead to apoptosis, particularly in B-cell malignancies dependent on BCR signaling. Apoptosis can be effectively measured by flow cytometry using Annexin V and a viability dye like Propidium Iodide (PI).[8][9][10] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.
Data Presentation: Representative Effect of a Kinase Inhibitor on B-cell Apoptosis
The following table shows representative data for apoptosis induction in a B-cell line following treatment with a kinase inhibitor.
| Treatment (24 hours) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 90% | 5% | 5% |
| This compound (1 µM) | 75% | 15% | 10% |
| This compound (10 µM) | 40% | 35% | 25% |
Note: Data are representative and illustrate the expected trend for a Blk inhibitor.
Experimental Protocol: Apoptosis Assay
-
Cell Culture and Treatment:
-
Culture B cells (primary or cell lines) at a density of 0.5-1 x 10^6 cells/mL.
-
Treat cells with this compound at various concentrations for a specified time (e.g., 24, 48 hours). Include a vehicle control.
-
-
Staining:
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze samples by flow cytometry immediately.
-
Distinguish between live, early apoptotic, and late apoptotic/necrotic cell populations based on Annexin V and PI staining.
-
III. Cell Cycle Analysis
BCR signaling promotes B-cell entry into the cell cycle.[11] Inhibition of Blk may therefore lead to cell cycle arrest. This can be analyzed by flow cytometry using a DNA-staining dye such as Propidium Iodide (PI) on fixed and permeabilized cells.
Data Presentation: Representative Effect of a Kinase Inhibitor on B-cell Cycle Distribution
The table below presents representative data on cell cycle distribution in a B-cell line after treatment with a kinase inhibitor, indicating a G1 phase arrest.
| Treatment (48 hours) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55% | 35% | 10% |
| This compound (1 µM) | 70% | 20% | 10% |
| This compound (10 µM) | 85% | 10% | 5% |
Note: Data are representative and illustrate an expected outcome for a Blk inhibitor.
Experimental Protocol: Cell Cycle Analysis
-
Cell Culture and Treatment:
-
Culture B cells as described previously and treat with this compound for a suitable duration (e.g., 48 hours).
-
-
Cell Fixation and Permeabilization:
-
Harvest and wash cells with PBS.
-
Fix cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash fixed cells with PBS.
-
Resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer using a linear scale for the DNA content channel.
-
Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
B-Cell Receptor (BCR) Signaling Pathway
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.
Experimental Workflow for B-cell Activation Analysis
Caption: Flow cytometry workflow for assessing the effect of this compound on B-cell activation.
Gating Strategy for Apoptosis Analysis
Caption: Logical gating strategy for the analysis of apoptosis by flow cytometry.
References
- 1. The B-Cell-Specific src-Family Kinase Blk Is Dispensable for B-Cell Development and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blk haploinsufficiency impairs the development, but enhances the functional responses, of MZ B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BANK1 and BLK act through phospholipase C gamma 2 in B-cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CD69 gene is differentially regulated in T and B cells by evolutionarily conserved promoter-distal elements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The activation antigen CD69 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differences in constitutive and activation-induced expression of CD69 and CD95 between normal and chronic lymphocytic leukemia B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CD69: from activation marker to metabolic gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis - Wikipedia [en.wikipedia.org]
- 9. Apoptosis and its modulation during B lymphopoiesis in mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Quantitative-Phase Dynamics of Apoptosis and Lytic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of B-cell entry into the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Kinase Activity Assay for Blk-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blk-IN-1 is a selective and covalent inhibitor of B-lymphoid tyrosine kinase (Blk) and Bruton's tyrosine kinase (BTK).[1] Both Blk and BTK are critical components of the B-cell receptor (BCR) signaling pathway, playing essential roles in B-cell development, differentiation, and activation.[2][3][4][5] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases, making inhibitors of these kinases promising therapeutic agents.
These application notes provide a comprehensive overview of the biochemical characterization of this compound, including its inhibitory potency and selectivity. Detailed protocols for performing a kinase activity assay to determine the IC50 value of this compound are provided, along with a diagram of the relevant signaling pathway.
Data Presentation
The inhibitory activity of this compound and a representative covalent BTK inhibitor against their primary targets and a selection of off-target kinases are summarized in the tables below. This data is crucial for understanding the potency and selectivity of these compounds.
Table 1: Inhibitory Potency of this compound against Primary Kinase Targets
| Kinase | IC50 (nM) | Description |
| Blk | 18.8 | B-lymphoid tyrosine kinase, a Src family kinase involved in B-cell signaling. |
| BTK | 20.5 | Bruton's tyrosine kinase, a Tec family kinase crucial for B-cell development.[1] |
Table 2: Representative Kinase Selectivity Profile of a Covalent BTK Inhibitor (Compound 27)
No comprehensive selectivity panel data was publicly available for this compound. The data below for a similar covalent BTK inhibitor illustrates a typical selectivity profile.
| Kinase | IC50 (nM) | Kinase Family |
| BMX | 6.7 | Tec |
| ErbB4 | >100-fold selectivity | EGF Receptor |
| TEC | >100-fold selectivity | Tec |
| TXK | >100-fold selectivity | Tec |
| EGFR | >100-fold selectivity | EGF Receptor |
Data for Compound 27 from a study on potent and selective covalent BTK inhibitors.[6]
Signaling Pathway
Blk is a key initiator of the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, Src family kinases, including Blk, Lyn, and Fyn, are activated. These kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR's Igα (CD79A) and Igβ (CD79B) subunits. This phosphorylation event creates docking sites for Syk, another tyrosine kinase, which in turn gets activated and propagates the signal downstream. Activated Syk phosphorylates adaptor proteins like BLNK, leading to the recruitment and activation of a "signalosome" complex that includes BTK, PLCγ2, and PI3K. This cascade ultimately results in the activation of transcription factors that control B-cell proliferation, differentiation, and survival.[2][4][5][7][8]
Caption: B-cell receptor (BCR) signaling pathway initiated by Blk.
Experimental Protocols
Biochemical Kinase Activity Assay for IC50 Determination of this compound
This protocol is adapted from the ADP-Glo™ Kinase Assay, a luminescent assay that measures the amount of ADP produced during a kinase reaction.[9][10] As this compound is a covalent inhibitor, a pre-incubation step with the kinase prior to the addition of ATP is included to allow for the covalent bond formation.[11]
Materials:
-
Recombinant human Blk enzyme
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
This compound
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Experimental Workflow:
Caption: Workflow for this compound IC50 determination.
Procedure:
-
This compound Preparation: Prepare a serial dilution of this compound in DMSO. Then, dilute the inhibitor in Kinase Reaction Buffer to the desired concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup:
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of Blk enzyme diluted in Kinase Reaction Buffer to each well.
-
Include control wells:
-
"No enzyme" control (add 2.5 µL of Kinase Reaction Buffer instead of enzyme).
-
"No inhibitor" control (add 2.5 µL of vehicle instead of this compound).
-
-
-
Pre-incubation: Gently mix the plate and incubate for 60 minutes at room temperature to allow for covalent bond formation between this compound and the Blk enzyme.
-
Kinase Reaction Initiation:
-
Prepare a 2X Substrate/ATP mix in Kinase Reaction Buffer containing Poly (Glu, Tyr) 4:1 substrate and ATP. The optimal ATP concentration should be at or near the Km for Blk.
-
Add 5 µL of the 2X Substrate/ATP mix to each well to initiate the kinase reaction.
-
-
Kinase Reaction Incubation: Mix the plate and incubate for 60 minutes at 30°C.
-
Reaction Termination and ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[9]
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides the luciferase and luciferin needed for the luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the "no enzyme" control background from all other readings.
-
Normalize the data to the "no inhibitor" control (representing 100% kinase activity).
-
Plot the normalized kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the Blk kinase activity.
-
Conclusion
The provided data and protocols offer a robust framework for researchers to investigate the kinase activity of this compound. The detailed biochemical assay protocol, tailored for a covalent inhibitor, allows for the accurate determination of its inhibitory potency. Understanding the position of Blk in the BCR signaling pathway, as illustrated in the diagram, provides crucial context for the inhibitor's mechanism of action and its potential therapeutic applications in B-cell-related disorders. The representative selectivity data highlights the importance of profiling inhibitors against a broad panel of kinases to fully characterize their specificity and potential off-target effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. genscript.com [genscript.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Discovery of a Potent and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase with Oral Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 11. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Blk-IN-1 in CRISPR Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-lymphoid tyrosine kinase (Blk), a member of the Src family of non-receptor tyrosine kinases, is a key regulator of B-lymphocyte development, differentiation, and signaling.[1][2] Dysregulation of Blk activity has been implicated in autoimmune diseases and certain cancers, making it an attractive target for therapeutic intervention.[3] Blk-IN-1 is a small molecule inhibitor designed to target Blk kinase activity. CRISPR-Cas9 genome-wide screening is a powerful tool for identifying genetic dependencies and mechanisms of drug resistance or sensitivity.[4] This document provides detailed application notes and protocols for the use of this compound in CRISPR screening to uncover novel synthetic lethal interactions and resistance mechanisms, thereby accelerating drug discovery and development efforts.
This compound: A Tool for Probing Blk Kinase Function
While detailed public information on the specific properties of this compound is limited, its intended use is as a selective inhibitor of Blk. For the purpose of these protocols, we will refer to a potent and selective Blk inhibitor, exemplified by compounds like BLK-IN-2, which has a reported IC50 of 5.9 nM for Blk.[5] Researchers should obtain a detailed data sheet from the supplier for the specific Blk inhibitor being used.
Table 1: Representative Properties of a Potent Blk Inhibitor (based on available data for similar compounds)
| Property | Description | Source |
| Target | B-lymphoid tyrosine kinase (Blk) | [5] |
| Reported IC50 | 5.9 nM (for BLK-IN-2) | [5] |
| CAS Number | 1431727-00-2 (for this compound) | [6] |
| Molecular Formula | C29H23F3N6O3 (for this compound) | [6] |
| Molecular Weight | 560.53 (for this compound) | [6] |
| Storage | Store at -20°C (powder) or -80°C (in solvent) | [6] |
Blk Signaling Pathway
Blk is a crucial component of the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, Blk, along with other Src family kinases like Lyn and Fyn, phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of CD79A and CD79B.[7][8] This initiates a downstream signaling cascade involving Syk and BTK, ultimately leading to the activation of pathways such as PI3K and NF-κB, which drive B-cell proliferation, differentiation, and survival.[1][8]
Application: Synthetic Lethal CRISPR Screening with this compound
A primary application for this compound in CRISPR screening is to identify synthetic lethal interactions. Synthetic lethality occurs when the loss of two genes is lethal to a cell, but the loss of either gene alone is not. In the context of a targeted inhibitor, a synthetic lethal interaction means that inhibition of the primary target (Blk) is lethal to cells only when a second gene is also inactivated. This approach can identify patient populations that would respond to Blk inhibition and suggest combination therapies.[9]
Experimental Workflow
The general workflow for a genome-wide CRISPR knockout screen to identify synthetic lethal partners with this compound involves treating a Cas9-expressing cell line transduced with a gRNA library with a sub-lethal dose of the inhibitor. Genes whose knockout sensitizes cells to this compound will be depleted from the population over time.
Detailed Experimental Protocols
Protocol 1: Determination of this compound IC50 and Optimal Screening Concentration
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in the chosen cell line and to establish a sub-lethal concentration for the CRISPR screen.
Materials:
-
B-cell lymphoma or other relevant cell line
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the assay (e.g., 5,000-10,000 cells/well).
-
Drug Dilution: Prepare a 2x serial dilution of this compound in cell culture medium. A typical starting concentration might be 10 µM. Also, prepare a 2x DMSO control.
-
Treatment: Add an equal volume of the 2x drug dilutions and the 2x DMSO control to the appropriate wells. The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control wells and plot the dose-response curve. Calculate the IC50 value using non-linear regression. For the CRISPR screen, a concentration that results in 10-20% growth inhibition (e.g., IC10-IC20) is often a good starting point.
Protocol 2: Genome-Wide CRISPR-Cas9 Knockout Screen with this compound
Objective: To identify genes whose knockout confers sensitivity to this compound.
Materials:
-
Cas9-expressing cell line of interest
-
Genome-wide lentiviral gRNA library (e.g., GeCKO v2)[10]
-
Lentivirus packaging plasmids
-
HEK293T cells (for lentivirus production)
-
Transfection reagent
-
Polybrene or other transduction enhancer
-
This compound
-
DMSO
-
Genomic DNA extraction kit
-
PCR reagents for gRNA amplification
-
Next-generation sequencing platform
Procedure:
-
Lentivirus Production: Produce the lentiviral gRNA library by transfecting HEK293T cells with the gRNA library plasmids and packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction: Transduce the Cas9-expressing cell line with the gRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single gRNA. This should be done with a sufficient number of cells to maintain a library representation of at least 200-500 cells per gRNA.
-
Antibiotic Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Establishment of Baseline Population: After selection, harvest a population of cells to serve as the baseline (T0) for gRNA representation.
-
Screening: Split the remaining cell population into two arms: a control arm treated with DMSO and a treatment arm treated with the predetermined sub-lethal concentration of this compound.
-
Cell Culture Maintenance: Passage the cells every 2-3 days for a total of 14-21 days, maintaining a library representation of at least 200-500 cells per gRNA at each passage. Replenish the media with fresh DMSO or this compound at each passage.
-
Final Cell Pellet Collection: At the end of the screen, harvest cell pellets from both the DMSO and this compound treated populations.
-
Genomic DNA Extraction: Extract genomic DNA from the T0 and final cell pellets.
-
gRNA Amplification and Sequencing: Amplify the integrated gRNA sequences from the genomic DNA using PCR and prepare the amplicons for next-generation sequencing.
-
Data Analysis: Analyze the sequencing data to determine the relative abundance of each gRNA in the final populations compared to the T0 population. Use software such as MAGeCK to identify gRNAs that are significantly depleted in the this compound treated population compared to the DMSO control.[11] These depleted gRNAs correspond to genes that are synthetic lethal with Blk inhibition.
Table 2: Representative Data from a Hypothetical CRISPR Screen with a Blk Inhibitor
| Gene | Log2 Fold Change (this compound vs. DMSO) | p-value | FDR | Interpretation |
| Gene A | -3.5 | 1.2e-8 | 5.6e-7 | Strong Synthetic Lethal Hit |
| Gene B | -2.8 | 3.4e-7 | 9.8e-6 | Strong Synthetic Lethal Hit |
| Gene C | -1.5 | 2.1e-5 | 3.7e-4 | Potential Synthetic Lethal Hit |
| Non-essential Gene | 0.1 | 0.85 | 0.92 | No Effect |
| Positive Control | -4.2 | 9.5e-10 | 1.1e-8 | Screen Validation |
Conclusion
The combination of a potent and selective Blk inhibitor like this compound with genome-wide CRISPR screening provides a powerful platform for identifying novel therapeutic targets and understanding the mechanisms of drug action. The protocols and application notes provided here offer a framework for researchers to design and execute experiments aimed at uncovering synthetic lethal interactions with Blk inhibition. Successful identification and validation of such interactions can pave the way for the development of novel combination therapies for B-cell malignancies and other diseases driven by Blk signaling.
References
- 1. BLK (human) [phosphosite.org:443]
- 2. Tyrosine-protein kinase BLK - Wikipedia [en.wikipedia.org]
- 3. Discovery of selective irreversible inhibitors of B-Lymphoid tyrosine kinase (BLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|1431727-00-2|MSDS [dcchemicals.com]
- 7. uniprot.org [uniprot.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. idekerlab.ucsd.edu [idekerlab.ucsd.edu]
- 11. Genome-Wide CRISPR Screens Identify Multiple Synthetic Lethal Targets That Enhance KRASG12C Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying B-Cell Signaling with Blk-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-cell receptor (BCR) signaling is a cornerstone of the adaptive immune response, governing B-cell development, activation, proliferation, and differentiation. Dysregulation of this intricate signaling network is implicated in various autoimmune diseases and B-cell malignancies. At the apex of the BCR signaling cascade are the Src family kinases, including the B-lymphoid tyrosine kinase (Blk). Blk, primarily expressed in B-lineage cells, plays a critical role in the initiation of the signaling cascade upon antigen binding to the BCR.[1] The development of selective inhibitors targeting Blk is a promising therapeutic strategy and provides invaluable tools for dissecting the complexities of B-cell signaling.
This document provides detailed application notes and experimental protocols for utilizing Blk-IN-2 (also known as Compound 25), a potent and selective irreversible inhibitor of Blk, in the study of B-cell signaling.[1][2][3]
Blk-IN-2: A Potent and Selective Blk Inhibitor
Blk-IN-2 is a covalent inhibitor that demonstrates high potency for Blk, making it a valuable tool for elucidating the specific roles of this kinase in B-cell function. Its mechanism of action involves the irreversible binding to Blk, thereby preventing its catalytic activity and downstream signaling events.
Quantitative Data
The following table summarizes the key quantitative data for Blk-IN-2, providing a clear comparison of its activity against Blk and other kinases.
| Target Kinase | IC50 (nM) | Selectivity | Reference |
| Blk | 5.9 | - | [2] |
| BTK | 202.0 | 34.2-fold vs. Blk | [2] |
Note: The IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.
B-Cell Receptor (BCR) Signaling Pathway
Upon antigen binding, the BCR aggregates, leading to the activation of Src family kinases, including Blk, Lyn, and Fyn. These kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the Igα/Igβ (CD79a/CD79b) heterodimers. This phosphorylation event initiates a signaling cascade involving the recruitment and activation of Syk, Btk, and a host of other adaptor proteins and enzymes, ultimately leading to changes in gene expression, cell proliferation, and antibody production.
References
Application Notes and Protocols for Blk-IN-1 in Lymphoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale and methodologies for utilizing Blk-IN-1, a selective inhibitor of B-lymphoid tyrosine kinase (BLK), in lymphoma research. The information is intended to guide the design and execution of experiments to investigate the therapeutic potential of targeting BLK in various lymphoma subtypes.
Introduction to BLK in Lymphoma
B-lymphoid tyrosine kinase (BLK) is a non-receptor tyrosine kinase belonging to the SRC family.[1] It is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development and function.[2] Dysregulation of BLK has been implicated in the pathogenesis of several malignancies, including lymphoma.[3]
Ectopic expression of BLK has been identified in cutaneous T-cell lymphoma (CTCL) and is associated with the proliferation of malignant T-cells.[4][5] In diffuse large B-cell lymphoma (DLBCL), BLK expression is considered an independent poor prognostic factor.[6][7] The oncogenic potential of BLK has been demonstrated in preclinical models, where constitutively active BLK was shown to induce tumor formation.[1] These findings establish BLK as a promising therapeutic target in lymphoma.[8][9] The use of broad-spectrum SRC family kinase inhibitors, such as dasatinib, has shown efficacy in inhibiting the growth of BLK-induced tumors, further validating BLK as a target.[1][9] More recently, selective and irreversible inhibitors of BLK have been developed, demonstrating potent anti-proliferative effects in B-cell lymphoma cell lines.[3]
This compound is a potent and selective inhibitor of BLK, designed to facilitate the investigation of BLK's role in lymphoma pathobiology and to explore its potential as a targeted therapeutic agent.
Data Presentation
The following tables summarize hypothetical quantitative data based on published findings for similar kinase inhibitors in lymphoma research, illustrating the potential effects of this compound.
Table 1: In Vitro Efficacy of this compound in Lymphoma Cell Lines
| Cell Line | Lymphoma Subtype | IC50 (nM) for this compound |
| SUDHL-4 | Diffuse Large B-Cell Lymphoma (DLBCL) | 50 |
| Karpas 422 | Diffuse Large B-Cell Lymphoma (DLBCL) | 75 |
| TMD8 | Diffuse Large B-Cell Lymphoma (DLBCL) | 120 |
| MyLa | Cutaneous T-Cell Lymphoma (CTCL) | 90 |
| Hut78 | Cutaneous T-Cell Lymphoma (CTCL) | 150 |
Table 2: Effect of this compound on BLK Signaling and Apoptosis in SUDHL-4 Cells
| Treatment (24h) | p-BLK (Y501) (% of Control) | p-ERK1/2 (% of Control) | Cleaved Caspase-3 (% of Control) |
| Vehicle Control | 100 | 100 | 100 |
| This compound (50 nM) | 15 | 45 | 250 |
| This compound (100 nM) | 5 | 20 | 400 |
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the application of this compound in lymphoma research.
Caption: BLK Signaling Pathway in B-cells and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the efficacy of this compound in lymphoma research.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
1. Cell Viability Assay (MTS Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in lymphoma cell lines.
-
Materials:
-
Lymphoma cell lines (e.g., SUDHL-4, Karpas 422, TMD8, MyLa, Hut78)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
-
-
Procedure:
-
Seed lymphoma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C and 5% CO2.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
-
2. Western Blot Analysis
-
Objective: To assess the effect of this compound on the phosphorylation of BLK and downstream signaling proteins, and on markers of apoptosis.
-
Materials:
-
Lymphoma cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p-BLK (Y501), anti-BLK, anti-p-ERK1/2, anti-ERK1/2, anti-cleaved Caspase-3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for 24 hours.
-
Lyse the cells in lysis buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
3. In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of lymphoma.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Lymphoma cell line (e.g., SUDHL-4)
-
Matrigel
-
This compound formulated for in vivo administration
-
Calipers
-
-
Procedure:
-
Subcutaneously inject 5 x 10^6 SUDHL-4 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., daily via oral gavage) to the treatment group and vehicle to the control group.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
These application notes and protocols provide a framework for investigating the role of BLK in lymphoma and the potential of this compound as a novel therapeutic agent. Researchers should adapt these methodologies to their specific experimental needs and cell line characteristics.
References
- 1. A novel BLK-induced tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Discovery of selective irreversible inhibitors of B-Lymphoid tyrosine kinase (BLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ectopic expression of B-lymphoid kinase in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Prognostic significance of BLK expression in R-CHOP treated diffuse large B-cell lymphoma [jpatholtm.org]
- 7. Prognostic significance of BLK expression in R-CHOP treated diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. B-lymphoid tyrosine kinase (Blk) is an oncogene and a potential target for therapy with dasatinib in cutaneous T-cell lymphoma (CTCL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. B-lymphoid tyrosine kinase (Blk) is an oncogene and a potential target for therapy with dasatinib in cutaneous T-cell lymphoma (CTCL) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Blk-IN-1 Concentration for Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Blk-IN-1, a selective and covalent inhibitor of B-Lymphoid tyrosine kinase (BLK) and Bruton's tyrosine kinase (BTK). This guide offers troubleshooting advice and frequently asked questions to facilitate the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and covalent inhibitor of B-Lymphoid tyrosine kinase (BLK) and Bruton's tyrosine kinase (BTK).[1][2] As a covalent inhibitor, it forms a permanent bond with its target protein, leading to irreversible inhibition. This characteristic can offer prolonged duration of action in biological systems.
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound are:
A related compound, Blk-IN-2, exhibits an IC50 of 5.9 nM for BLK and 202.0 nM for BTK.[3][4][5]
Q3: What is the role of BLK in cellular signaling?
BLK is a non-receptor tyrosine kinase belonging to the Src family.[6] It plays a crucial role in:
-
B-cell development, differentiation, and signaling: BLK is involved in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell activation upon antigen binding.[1][7][8][9]
-
Pancreatic islet function: BLK acts as a modulator of beta-cell function, stimulating insulin secretion in response to glucose.[7][9]
Q4: What is a recommended starting concentration for this compound in cell-based assays?
A general recommendation for starting with a new kinase inhibitor in a cellular assay is to use a concentration range of 5 to 20 times the biochemical IC50 value. Based on the IC50 of this compound for BLK (18.8 nM), a starting concentration range of 100 nM to 400 nM would be a reasonable starting point for your experiments. However, the optimal concentration will be cell-type and assay-dependent, and therefore, a dose-response experiment is highly recommended.
Q5: How should I prepare and store this compound?
For optimal results, follow the manufacturer's instructions for preparing and storing this compound. Generally, stock solutions are prepared in a solvent like DMSO and stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibition observed in a cellular assay | Insufficient inhibitor concentration: The effective concentration in a cellular context can be higher than the biochemical IC50 due to factors like cell permeability and efflux pumps. | Perform a dose-response experiment with a wider concentration range (e.g., up to 10 µM) to determine the optimal concentration for your specific cell line and assay. |
| Incorrect pre-incubation time: As a covalent inhibitor, this compound's inhibitory effect is time-dependent. | Increase the pre-incubation time of the cells with this compound before adding the substrate or stimulus. A time-course experiment (e.g., 1, 2, 4, 8 hours) can help determine the optimal pre-incubation period.[10] | |
| Poor cell permeability: The compound may not be efficiently entering the cells. | While specific data on this compound permeability is not readily available, ensure proper dissolution of the compound in the culture medium. Consider using a different cell line if permeability is a suspected issue. | |
| Compound instability: this compound may be unstable in the cell culture medium over the course of the experiment. | Prepare fresh dilutions of this compound for each experiment. Minimize the exposure of the stock solution to light and ambient temperature. | |
| High background or off-target effects | Inhibitor concentration is too high: Excessive concentrations can lead to non-specific binding and inhibition of other kinases. | Use the lowest effective concentration determined from your dose-response experiments. |
| This compound also inhibits BTK: The observed phenotype might be due to the inhibition of BTK, which has a similar IC50. | To dissect the specific effects of BLK inhibition, consider using a more selective BTK inhibitor as a control or using cell lines with known differences in BLK and BTK expression or function. | |
| Difficulty confirming irreversible binding | Insufficient washout: Residual non-covalently bound inhibitor might still be present. | Perform a washout experiment. After incubating the cells with this compound, wash the cells thoroughly with fresh medium and then measure the biological response. If the inhibition persists after washout, it confirms irreversible binding.[11] |
| Inconsistent results between experiments | Variability in cell culture conditions: Cell passage number, confluency, and overall health can affect the experimental outcome. | Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure they are in a logarithmic growth phase. |
| Inaccurate pipetting of the inhibitor: Small volumes of concentrated stock solutions can be difficult to pipette accurately. | Prepare intermediate dilutions of this compound to ensure accurate final concentrations in your assay.[3] |
Quantitative Data Summary
| Compound | Target | IC50 (nM) | Recommended Starting Concentration (Cell-based assays) |
| This compound | BLK | 18.8[1][2] | 100 - 400 nM (optimization required) |
| BTK | 20.5[1][2] | ||
| Blk-IN-2 | BLK | 5.9[3][4][5] | 30 - 120 nM (optimization required) |
| BTK | 202.0[3][4][5] |
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound (e.g., 10 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's protocol.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Phospho-Protein Analysis
-
Cell Treatment: Plate cells and treat with the desired concentration of this compound for the optimized pre-incubation time.
-
Stimulation: Stimulate the cells with an appropriate agonist to activate the BLK signaling pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of a known BLK substrate (e.g., phospho-CD79A/B). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vitro Kinase Assay
-
Reaction Setup: In a microplate, combine the recombinant BLK enzyme, a suitable substrate (e.g., a peptide substrate), and the desired concentrations of this compound in a kinase assay buffer.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific period.
-
Detection: Stop the reaction and measure the kinase activity. This can be done by quantifying the amount of phosphorylated substrate, often using methods like ADP-Glo™, HTRF®, or by measuring the depletion of ATP.
-
Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.
Visualizations
Caption: Simplified Blk Signaling Pathway in B-Cells.
Caption: Experimental Workflow for this compound Optimization.
Caption: Troubleshooting Logic for Lack of Inhibition.
References
- 1. sinobiological.com [sinobiological.com]
- 2. This compound|CAS 1431727-00-2|DC Chemicals [dcchemicals.com]
- 3. General Information - Things to know before starting | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tyrosine-protein kinase BLK - Wikipedia [en.wikipedia.org]
- 7. BLK (human) [phosphosite.org:443]
- 8. The B-Cell-Specific src-Family Kinase Blk Is Dispensable for B-Cell Development and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Technical Support Center: Blk-IN-1
Welcome to the technical support center for Blk-IN-1, a selective and covalent inhibitor of B-Lymphoid tyrosine kinase (BLK) and Bruton's tyrosine kinase (BTK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a selective, irreversible inhibitor that covalently targets B-Lymphoid tyrosine kinase (BLK) and Bruton's tyrosine kinase (BTK).[1] It exhibits potent inhibitory activity against both kinases with IC50 values of 18.8 nM for BLK and 20.5 nM for BTK in biochemical assays.[1]
Q2: How does this compound inhibit its targets?
This compound is a covalent inhibitor, meaning it forms a permanent bond with a specific cysteine residue in the active site of its target kinases.[1] This irreversible binding leads to sustained inhibition of kinase activity.
Q3: What are the known off-target effects of this compound?
While this compound was designed for selectivity towards BLK and BTK, like many kinase inhibitors, it may exhibit off-target activity. A comprehensive kinome-wide selectivity profile with IC50 values for a broad panel of kinases is not yet publicly available in the literature. However, studies on similar covalent BTK inhibitors have shown potential off-target interactions with other kinases containing a susceptible cysteine residue in their active site, such as other members of the TEC kinase family. It is crucial to perform appropriate control experiments to validate that the observed phenotype is due to the inhibition of the intended targets.
Q4: In which cell types is this compound expected to be active?
This compound is expected to be most active in cell lineages where its primary targets, BLK and BTK, are expressed and functional. BLK is predominantly expressed in B-lymphoid cells and is involved in B-cell receptor (BCR) signaling, B-cell development, and function.[2][3] BTK is also a crucial component of the BCR signaling pathway and is expressed in B cells and myeloid cells.[4] Dysregulation of both BLK and BTK has been associated with autoimmune diseases and B-cell malignancies.[2]
Q5: How should I prepare and store this compound?
For stock solutions, dissolve this compound in an appropriate solvent such as DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For working solutions, dilute the stock in the appropriate cell culture medium or assay buffer immediately before use. Refer to the manufacturer's instructions for specific solubility and storage recommendations.
Troubleshooting Guide
Problem 1: No or weak inhibition of target kinase activity observed.
| Possible Cause | Troubleshooting Steps |
| Incorrect inhibitor concentration | Verify the final concentration of this compound in your assay. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line or experimental setup. |
| Inhibitor degradation | Ensure proper storage of the this compound stock solution. Avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Low target expression in the cellular model | Confirm the expression of BLK and/or BTK in your cell line using Western blot or qPCR. Choose a cell line with known expression of the target kinase. |
| Assay conditions are not optimal | For in vitro kinase assays, ensure the buffer conditions (pH, salt concentration) are optimal for both the enzyme and the inhibitor. For cellular assays, the incubation time may need to be optimized to allow for sufficient cell penetration and covalent modification of the target. |
| Target kinase mutation | In resistant cell lines, sequencing of the BLK or BTK gene may be necessary to check for mutations in the active site that could prevent this compound binding. For example, mutations at the Cys481 residue in BTK are known to confer resistance to covalent inhibitors.[5] |
Problem 2: Unexpected or off-target cellular phenotypes.
| Possible Cause | Troubleshooting Steps |
| Inhibition of unintended kinases | As with many kinase inhibitors, off-target effects are possible.[4] Use a lower concentration of this compound that is still within the effective range for inhibiting BLK and BTK. Compare the phenotype with that of other structurally different inhibitors of the same target(s). Use knockout or knockdown cell lines for the intended targets to confirm that the observed phenotype is target-dependent. |
| Activation of compensatory signaling pathways | Inhibition of a key signaling node can sometimes lead to the activation of alternative pathways.[4][5] Analyze the activation status of related signaling pathways using phosphoproteomics or Western blotting for key signaling nodes. |
| Cellular toxicity | High concentrations of this compound or prolonged exposure may lead to cellular toxicity independent of its on-target effects. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound in your cell line. Use concentrations below the toxic threshold for your experiments. |
| Effects in non-B cells | If using a mixed cell population, consider that this compound may have effects on other cell types present, such as myeloid cells which also express BTK.[4] Isolate specific cell populations to dissect the cell-type-specific effects of the inhibitor. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| BLK | 18.8 | Biochemical | [1] |
| BTK | 20.5 | Biochemical | [1] |
Experimental Protocols
Key Experiment 1: Western Blot Analysis of BLK and BTK Signaling
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of downstream targets of BLK and BTK in a B-cell lymphoma cell line.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-BTK, anti-phospho-BLK (autophosphorylation site), anti-BLK, anti-phospho-PLCG2 (Tyr759), anti-PLCG2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere or grow to the desired confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the change in phosphorylation of target proteins relative to the total protein and loading control.
Key Experiment 2: Cell Viability Assay
This protocol describes how to determine the effect of this compound on the viability of a B-cell lymphoma cell line using a commercial ATP-based assay (e.g., CellTiter-Glo®).
Materials:
-
B-cell lymphoma cell line
-
This compound
-
Cell culture medium and supplements
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well opaque-walled plate at a predetermined optimal density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) in triplicate. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability data against the log of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
Visualizations
Figure 1: Simplified signaling pathway of BLK and BTK downstream of the B-Cell Receptor (BCR).
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of selective irreversible inhibitors of B-Lymphoid tyrosine kinase (BLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Blk-IN-1 insolubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Blk-IN-1, a selective and covalent inhibitor of B-Lymphoid tyrosine kinase (BLK) and Bruton's tyrosine kinase (BTK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a selective and covalent inhibitor of B-Lymphoid tyrosine kinase (BLK) and Bruton's tyrosine kinase (BTK).[1] It exhibits potent activity with IC50 values of 18.8 nM for BLK and 20.5 nM for BTK.[1] Its covalent nature allows for prolonged engagement with its target.
Q2: What are the recommended storage and handling conditions for this compound?
This compound is typically supplied as a powder and should be stored at -20°C for long-term stability, where it can be viable for up to two years.[1] For short-term storage, it is advisable to keep it in a cool, dry place. When preparing solutions, it is best to make fresh dilutions for each experiment to ensure optimal activity.
Q3: What is the recommended solvent for dissolving this compound?
Due to its hydrophobic nature, which is common for many kinase inhibitors, this compound is best dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[2][3][4]
Q4: What is the maximum permissible final concentration of DMSO in my experiments?
The final concentration of DMSO should be kept as low as possible to avoid off-target effects and cytotoxicity. For cell-based assays, most cell lines can tolerate up to 0.5% DMSO without significant toxicity, though it is always recommended to perform a vehicle control to assess the impact of DMSO on your specific cell line.[2] For in vitro biochemical assays, higher concentrations may be acceptable, but it is crucial to maintain the same DMSO concentration across all experimental and control groups.
Troubleshooting Guide: this compound Insolubility
Insolubility is a common challenge encountered when working with small molecule inhibitors like this compound. The following guide provides a systematic approach to address and troubleshoot solubility issues.
Problem: Precipitate is observed in my aqueous working solution.
This is a frequent issue arising from the low aqueous solubility of many kinase inhibitors. Here are the steps to resolve this:
Step 1: Optimize the Dissolution Protocol.
Ensure you are following the best practices for dissolving hydrophobic compounds.
-
Initial Dissolution in 100% DMSO: Always start by dissolving the this compound powder in 100% high-purity, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM or 20 mM).[4]
-
Serial Dilutions in DMSO: Perform any intermediate dilutions of your stock solution in 100% DMSO, not in an aqueous buffer.[3][4]
-
Final Dilution into Aqueous Buffer: For your final working concentration, add the diluted DMSO stock dropwise to your aqueous buffer while gently vortexing or stirring.[2] This gradual addition can help prevent immediate precipitation.
-
Sonication: If a precipitate still forms, brief sonication in a water bath can aid in dissolving the compound.[2][3]
Step 2: Adjust the Final DMSO Concentration.
If precipitation persists, you may need to slightly increase the final DMSO concentration in your working solution. Remember to adjust your vehicle controls accordingly.
Step 3: Consider the Composition of Your Aqueous Buffer.
The salt concentration and pH of your buffer can influence the solubility of small molecules.[3]
-
Salts: High salt concentrations can sometimes decrease the solubility of organic compounds.[3] Try preparing your working solution in a buffer with a lower salt concentration if your experimental conditions permit.
Problem: I am seeing inconsistent results in my assay, which I suspect is due to solubility issues.
Poor solubility can lead to inaccurate and non-reproducible data.
Step 1: Visually Inspect Your Solutions.
Before adding the inhibitor to your assay, carefully inspect the solution for any visible precipitate. Even a small amount of undissolved compound can significantly alter the effective concentration.
Step 2: Perform a Solubility Test.
If you continue to face issues, it is advisable to determine the approximate kinetic solubility of this compound in your specific experimental buffer.
Experimental Protocol: Kinetic Solubility Assessment by Turbidimetry
This method provides a rapid assessment of the concentration at which a compound begins to precipitate from an aqueous solution.
Materials:
-
This compound
-
100% DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance (turbidity)
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
In the 96-well plate, perform serial dilutions of the this compound stock solution in DMSO.
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution to wells containing your aqueous buffer (e.g., 198 µL) to achieve the desired final concentrations. This will result in a final DMSO concentration of 1%.
-
Include a blank control with DMSO and buffer only.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours), protected from light.
-
Measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb (e.g., 620 nm).
-
The concentration at which a significant increase in turbidity is observed compared to the blank is the approximate kinetic solubility.
Quantitative Data Summary
While specific experimental solubility data for this compound is not publicly available, the table below summarizes its key chemical properties.
| Property | Value | Reference |
| Chemical Formula | C29H23F3N6O3 | [1] |
| Molecular Weight | 560.53 g/mol | [1] |
| IC50 (BLK) | 18.8 nM | [1] |
| IC50 (BTK) | 20.5 nM | [1] |
| Storage | -20°C (as powder) | [1] |
Signaling Pathway and Experimental Workflow Diagrams
B-Cell Receptor (BCR) Signaling Pathway Involving BLK
Binding of an antigen to the B-cell receptor initiates a signaling cascade. This leads to the activation of Src family kinases, including BLK, Fyn, and Lyn.[5][6] These kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR co-receptors CD79a and CD79b. The phosphorylated ITAMs then recruit and activate Syk kinase. This initiates the formation of a "signalosome," a complex of signaling proteins that includes the adaptor protein BLNK.[7] BLNK, in turn, recruits and activates downstream effectors such as PLC-γ2, PI3K, and BTK, leading to various cellular responses including proliferation, differentiation, and survival.[6][7]
Caption: B-Cell Receptor (BCR) signaling cascade initiated by antigen binding.
Experimental Workflow for Handling this compound
This workflow outlines the recommended procedure for preparing this compound for in vitro or cell-based assays.
Caption: Recommended workflow for preparing this compound solutions.
Logical Relationship for Troubleshooting Insolubility
This diagram illustrates the decision-making process when encountering solubility issues with this compound.
Caption: Decision tree for troubleshooting this compound insolubility.
References
- 1. rupress.org [rupress.org]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. The B-Cell-Specific src-Family Kinase Blk Is Dispensable for B-Cell Development and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
BLK Inhibitor Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with B-Lymphoid Kinase (BLK) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is BLK and why is it a target in drug discovery?
B-Lymphoid Kinase (BLK) is a non-receptor tyrosine kinase belonging to the Src family. It is primarily expressed in B-lineage cells and plays a role in B-cell receptor (BCR) signaling, which is crucial for B-cell development, differentiation, and activation.[1][2] Dysregulation of BLK has been associated with autoimmune diseases like systemic lupus erythematosus and rheumatoid arthritis, as well as B-cell malignancies, making it a potential therapeutic target.[3][4]
Q2: In which cell lines can I study BLK activity?
BLK is specifically expressed in the B-cell lineage.[1] Its expression can vary among different B-cell lymphoma cell lines. For example, studies have shown that approximately 39% of diffuse large B-cell lymphoma (DLBCL) patients show BLK positivity.[5] It is recommended to verify BLK expression in your chosen cell line by western blot or qPCR before starting inhibitor experiments. The Human Protein Atlas is a useful resource for checking the expression of BLK in various cell lines.[6]
Q3: What are some available inhibitors for BLK?
While there is a limited number of highly selective BLK inhibitors, several compounds are known to inhibit BLK, often as part of a broader Src family kinase inhibition profile. A recently developed potent and selective irreversible inhibitor, known as BLK-IN-2 (compound 25), has an IC50 of 5.9 nM for BLK.[3][7] Other multi-kinase inhibitors with activity against BLK include saracatinib, dasatinib, and bosutinib.[5][8][9][10][11][12][13][14]
Troubleshooting Guides
Section 1: In Vitro Kinase Assays
Q1: I am not seeing any inhibition of BLK in my in vitro kinase assay, even at high concentrations of the inhibitor. What could be the problem?
Several factors could contribute to a lack of inhibitor activity in an in vitro kinase assay:
-
ATP Concentration: If you are using an ATP-competitive inhibitor, a high concentration of ATP in your assay can compete with the inhibitor, leading to a higher apparent IC50. Try performing the assay with an ATP concentration at or below the Km of BLK for ATP.
-
Inhibitor Solubility: Ensure your inhibitor is fully dissolved in the assay buffer. Poor solubility can lead to a lower effective concentration. Consider using a different solvent or a small percentage of DMSO (typically not exceeding 1%).
-
Enzyme Activity: Confirm that your recombinant BLK enzyme is active. Include a positive control inhibitor (e.g., a broad-spectrum kinase inhibitor like staurosporine) to verify that the enzyme can be inhibited.
-
Assay Format: Some assay formats can have interfering components. For example, in luciferase-based assays that measure ATP consumption, the inhibitor itself might interfere with the luciferase enzyme.
Q2: My kinase assay has high background signal, making it difficult to determine the inhibitory effect. How can I reduce the background?
High background can be caused by several factors:
-
Autophosphorylation of BLK: BLK, like other kinases, can autophosphorylate. This can contribute to the background signal. Minimize this by optimizing the enzyme concentration and incubation time.
-
Non-specific Binding: In assays that use antibodies for detection, non-specific binding of the antibody can lead to high background. Ensure you are using a high-quality, specific antibody and have optimized your blocking and washing steps.
-
Contaminated Reagents: Ensure all your buffers and reagents are fresh and free of contaminants that might interfere with the assay.
Section 2: Cell-Based Assays
Q1: My BLK inhibitor shows good potency in a biochemical assay but has weak or no effect on cell viability in culture. Why is there a discrepancy?
This is a common issue when transitioning from in vitro to cell-based assays. Several factors can explain this discrepancy:
-
Cell Permeability: The inhibitor may have poor cell membrane permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Off-Target Effects: The inhibitor may have off-target effects that counteract its intended inhibitory effect on BLK, or it may be rapidly metabolized by the cells.[15]
-
Redundancy of Src Family Kinases: BLK function can be compensated for by other Src family kinases like Lyn and Fyn, which are also expressed in B-cells. Therefore, inhibiting BLK alone may not be sufficient to induce a significant cellular phenotype.
Q2: I am seeing unexpected or paradoxical effects on downstream signaling pathways after treating cells with a BLK inhibitor. What could be the cause?
Inhibition of a specific kinase can sometimes lead to the activation of compensatory signaling pathways.[15] This is a known phenomenon with kinase inhibitors and can result in unexpected cellular responses. To investigate this, you can:
-
Perform a broader signaling analysis: Use phospho-proteomic arrays or western blotting for a panel of key signaling proteins to identify which pathways are being unexpectedly activated.
-
Investigate off-target effects: A kinome scan can reveal if your inhibitor is hitting other kinases that could be responsible for the observed signaling changes.[16][17][18][19][20]
Section 3: Western Blotting for Phospho-BLK
Q1: I am having trouble detecting phosphorylated BLK (p-BLK) by western blot. The signal is very weak or absent.
Detecting phosphorylated proteins can be challenging. Here are some troubleshooting tips:[21]
-
Use Phosphatase Inhibitors: It is crucial to include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein.[22]
-
Optimize Antibody Dilutions: The optimal dilution for your primary anti-p-BLK antibody may be different from what is recommended for the total BLK antibody. Perform a titration to find the best concentration.
-
Use a Different Blocking Buffer: Milk contains phosphoproteins (caseins) that can increase the background when using phospho-specific antibodies. Try using 5% Bovine Serum Albumin (BSA) in TBST as a blocking agent.[22]
-
Enrich for Your Target: If p-BLK is low in abundance, you may need to enrich for it by performing an immunoprecipitation (IP) with an anti-BLK antibody, followed by western blotting with the anti-p-BLK antibody.[21]
-
Positive Control: Use a positive control lysate from cells known to have high BLK activity or from cells treated with a known activator of the BCR signaling pathway.
Q2: I am seeing multiple non-specific bands in my p-BLK western blot.
Non-specific bands can be a common issue. Here’s how to address it:
-
Antibody Specificity: Ensure your primary antibody is specific for phosphorylated BLK. Check the manufacturer's data sheet for validation data, such as peptide competition assays or testing on phosphatase-treated lysates.[23][24]
-
Optimize Blocking and Washing: Increase the duration or stringency of your blocking and washing steps. You can also try a different blocking agent.
-
Titrate Your Antibodies: Using too high a concentration of primary or secondary antibody can lead to non-specific binding.[22]
-
Run a Secondary Antibody Only Control: This will help you determine if the non-specific bands are coming from your secondary antibody.
Data Presentation
Table 1: IC50 Values of Selected BLK Inhibitors
| Inhibitor | BLK IC50 (nM) | Key Off-Targets (IC50 in nM) | Inhibitor Type | Citation(s) |
| BLK-IN-2 (compound 25) | 5.9 | BTK (202.0) | Irreversible | [3][7] |
| Saracatinib (AZD0530) | 2.7 - 11 | c-Src (2.7), c-Yes, Fyn, Lyn, Fgr, Lck (4-10), v-Abl (30), EGFR (66), c-Kit (200) | Reversible | [8][9][10][25] |
| Dasatinib (BMS-354825) | <10 | Bcr-Abl (<1), Src (0.8), c-Kit (79), LYN, YES | Reversible | [5][12][26][27][28] |
| Bosutinib (SKI-606) | <10 | Src, Lyn, Hck | Reversible | [11][12][13][14] |
Experimental Protocols
Protocol 1: Cellular BLK Autophosphorylation Assay (Western Blot)
This protocol describes how to assess the inhibitory effect of a compound on BLK autophosphorylation in a cellular context.
-
Cell Culture and Treatment:
-
Seed B-cell lymphoma cells (e.g., Ramos, SUDHL-4) at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the BLK inhibitor or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with an activator of BCR signaling (e.g., anti-IgM F(ab')2 fragments) for 15-30 minutes.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein lysate per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated BLK (e.g., anti-p-BLK Tyr389) overnight at 4°C.[23]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total BLK as a loading control.
-
Protocol 2: Cell Viability Assay (CCK-8)
This protocol is for determining the effect of a BLK inhibitor on the viability of cancer cell lines.[7][8][9][10]
-
Cell Seeding:
-
Seed B-cell lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of the BLK inhibitor in culture medium.
-
Add the desired concentrations of the inhibitor to the wells. Include wells with vehicle control (e.g., DMSO) and wells with medium only (as a blank).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the cell viability against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Simplified BLK Signaling Pathway in B-Cells.
Caption: Western Blot Workflow for Phospho-BLK Detection.
Caption: Troubleshooting Logic for BLK Inhibitor Experiments.
References
- 1. Specific expression of a tyrosine kinase gene, blk, in B lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BLK Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Discovery of selective irreversible inhibitors of B-Lymphoid tyrosine kinase (BLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gene - BLK [maayanlab.cloud]
- 5. selleckchem.com [selleckchem.com]
- 6. BLK protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Saracatinib (AZD0530) | Src inhibitor | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bosutinib - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. researchgate.net [researchgate.net]
- 20. Dataset - LINCS KinomeScan Kinase Inhibitor Targets [maayanlab.cloud]
- 21. sinobiological.com [sinobiological.com]
- 22. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 23. Phospho-LYN (Tyr397)/LCK (Tyr394)/HCK (Tyr411)/BLK (Tyr389) (E5L3D) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 24. Immunoblot validation of phospho-specific antibodies using lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Saracatinib | C27H32ClN5O5 | CID 10302451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Dasatinib | BMS-354825 | Src and Bcr-Abl inhibitor | TargetMol [targetmol.com]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Blk-IN-1 Cytotoxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Blk-IN-1 in cytotoxicity assessments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and covalent inhibitor of B-Lymphoid tyrosine kinase (BLK).[1] BLK is a member of the Src family of non-receptor tyrosine kinases and plays a crucial role in B-cell receptor (BCR) signaling, which is essential for B-cell development, differentiation, and activation.[2][3][4][5] By covalently binding to BLK, this compound irreversibly inhibits its kinase activity, thereby disrupting downstream signaling pathways that are often dysregulated in B-cell malignancies and autoimmune diseases.
Q2: What are the expected cytotoxic effects of this compound?
As an inhibitor of BLK, a key component in B-cell proliferation and survival signaling, this compound is expected to induce cytotoxicity, particularly in cell lines derived from B-cell lymphomas. A related compound, Blk-IN-2, has demonstrated potent antiproliferative activities against several lymphoma cell lines.[6] The cytotoxic effects are likely mediated through the induction of apoptosis following the inhibition of pro-survival signals downstream of the B-cell receptor.
Q3: What are the known IC50 values for this compound and related compounds?
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.[7] Below is a summary of the reported IC50 values for this compound and the related compound Blk-IN-2 against their primary kinase targets.
| Compound | Target Kinase | IC50 (nM) |
| This compound | BLK | 18.8[1] |
| BTK | 20.5[1] | |
| Blk-IN-2 | BLK | 5.9[6] |
| BTK | 202.0[6] |
Q4: Are there known off-target effects for this compound?
This compound also inhibits Bruton's tyrosine kinase (BTK) with a similar potency to its primary target, BLK.[1] BTK is another critical kinase in the B-cell receptor signaling pathway.[8] This dual inhibition should be considered when interpreting experimental results, as the observed cytotoxicity may be a consequence of inhibiting both kinases. It is always recommended to perform off-target profiling for any new kinase inhibitor to fully characterize its selectivity.
Q5: Which cell lines are appropriate for testing the cytotoxicity of this compound?
Given that BLK is predominantly expressed in B-lymphoid cells, cell lines derived from B-cell malignancies are the most relevant models for assessing the cytotoxic effects of this compound. Examples include various types of B-cell lymphoma and leukemia cell lines. It is advisable to confirm BLK expression levels in your chosen cell line(s) by techniques such as western blotting or qPCR before initiating cytotoxicity experiments.
Troubleshooting Guides
This section addresses common issues encountered during the assessment of this compound cytotoxicity.
Issue 1: Higher than Expected Cytotoxicity in Control (Vehicle-Treated) Cells
| Possible Cause | Troubleshooting Steps |
| Solvent (e.g., DMSO) Toxicity | - Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells. Typically, DMSO concentrations should be kept below 0.5% (v/v).- Run a solvent toxicity control curve to determine the maximum tolerated concentration for your specific cell line. |
| Cell Culture Conditions | - Ensure cells are healthy and in the exponential growth phase at the time of treatment.- Check for signs of contamination (e.g., bacteria, yeast, mycoplasma).- Avoid over-confluency, as this can lead to spontaneous cell death. |
| Reagent Quality | - Use fresh, high-quality culture medium, serum, and supplements.- Ensure all solutions are sterile. |
Issue 2: No or Low Cytotoxicity Observed in Treated Cells
| Possible Cause | Troubleshooting Steps |
| Inappropriate Cell Line | - Confirm that the chosen cell line expresses the target kinase, BLK.- Consider using a positive control cell line known to be sensitive to BLK inhibition. |
| Suboptimal Compound Concentration or Incubation Time | - Perform a dose-response experiment with a wide range of this compound concentrations.- Conduct a time-course experiment to determine the optimal treatment duration. |
| Compound Instability | - this compound should be stored properly as a powder at -20°C or in solvent at -80°C.[2] Avoid repeated freeze-thaw cycles.- Prepare fresh working solutions of this compound for each experiment. |
| Assay Interference | - Some compounds can interfere with the chemistry of certain cytotoxicity assays (e.g., colored compounds with MTT).- Run appropriate assay controls, such as a compound-only control (no cells), to check for interference. |
Issue 3: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure a homogenous single-cell suspension before seeding.- Use a calibrated multichannel pipette and ensure consistent pipetting technique. |
| Edge Effects in Microplates | - To minimize evaporation from the outer wells of a 96-well plate, fill the peripheral wells with sterile PBS or media without cells.- Ensure proper humidification in the incubator. |
| Incomplete Solubilization (MTT Assay) | - Ensure complete dissolution of formazan crystals by thorough mixing and appropriate incubation with the solubilization buffer. |
| Air Bubbles (LDH Assay) | - Be careful not to introduce air bubbles when adding reagents, as they can interfere with absorbance readings. |
Experimental Protocols & Visualizations
B-Lymphoid Kinase (BLK) Signaling Pathway
BLK is a key kinase in the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, BLK, along with other Src family kinases like Lyn and Fyn, becomes activated. Activated BLK phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR co-receptors CD79A and CD79B. This creates docking sites for Syk kinase, which in turn activates downstream signaling molecules, including BTK and PLCγ2, leading to the activation of transcription factors that promote B-cell proliferation, differentiation, and survival.[4][9]
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for Cytotoxicity Assessment
The following workflow outlines the general steps for assessing the cytotoxicity of this compound.
References
- 1. The B-Cell-Specific src-Family Kinase Blk Is Dispensable for B-Cell Development and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diseases.jensenlab.org [diseases.jensenlab.org]
- 3. BLK (human) [phosphosite.org:443]
- 4. uniprot.org [uniprot.org]
- 5. BLK BLK proto-oncogene, Src family tyrosine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The autoimmunity-associated BLK haplotype exhibits cis-regulatory effects on mRNA and protein expression that are prominently observed in B cells early in development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
Navigating Blk-IN-1 Assays: A Technical Support Resource for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing variability in assays involving Blk-IN-1, a selective and covalent inhibitor of B-Lymphoid tyrosine kinase (BLK) and Bruton's tyrosine kinase (BTK). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key quantitative data to support the effective use of this compound in research and development.
I. Troubleshooting Guide
Variability in kinase assays can arise from multiple factors, from reagent handling to experimental setup. The following table outlines common issues encountered during this compound assays, their potential causes, and recommended solutions to ensure data accuracy and reproducibility.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | - Pipetting errors- Inconsistent incubation times- Temperature fluctuations across the assay plate- Improper mixing of reagents | - Use calibrated pipettes and proper pipetting techniques.- Ensure consistent timing for all steps, especially reagent addition and incubation.- Use a temperature-controlled incubator and allow plates to equilibrate to room temperature before reading.- Mix all reagents thoroughly by gentle vortexing or inversion before use. |
| Low Signal or No Kinase Activity | - Inactive enzyme- Incorrect ATP concentration- Degraded substrate or ATP- Presence of inhibitors in reagents (e.g., from contaminated DMSO) | - Aliquot and store the kinase at -80°C to avoid repeated freeze-thaw cycles.- Determine the optimal ATP concentration for your specific assay conditions.- Use fresh ATP and substrate solutions.- Use high-purity, anhydrous DMSO to prepare inhibitor stocks. |
| High Background Signal | - Autophosphorylation of the kinase- Non-specific binding of antibodies or detection reagents- Contaminated reagents or buffers | - Optimize the enzyme concentration to minimize autophosphorylation while maintaining a sufficient signal window.- Include appropriate controls (e.g., no-enzyme, no-substrate) to determine background levels.- Use fresh, high-quality reagents and filter-sterilize buffers. |
| Inconsistent IC50 Values | - Variation in assay conditions (e.g., ATP concentration, enzyme concentration, incubation time)- Compound precipitation- Time-dependent inhibition by the covalent inhibitor | - Standardize all assay parameters across experiments.- Check the solubility of this compound in the final assay buffer. The final DMSO concentration should typically not exceed 1%.[1]- For covalent inhibitors, pre-incubation time can significantly impact IC50 values. Optimize and standardize the pre-incubation time of the enzyme with the inhibitor. |
| Edge Effects on Assay Plate | - Evaporation from wells at the edge of the plate- Uneven temperature distribution across the plate | - Use a plate sealer during incubations.- Fill the outer wells of the plate with sterile water or PBS to create a humidity barrier.- Ensure the plate reader has uniform temperature control. |
II. Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a selective and covalent inhibitor of B-Lymphoid tyrosine kinase (BLK) and Bruton's tyrosine kinase (BTK).[2] It forms an irreversible bond with a cysteine residue in the active site of these kinases, leading to their inactivation.
2. What are the recommended storage conditions for this compound?
This compound should be stored as a solid at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
3. What is the typical starting concentration for this compound in a biochemical assay?
A common starting point for determining the IC50 value of a kinase inhibitor is to perform a serial dilution starting from a high concentration, for example, 10 µM. Given the high potency of this compound, a lower starting concentration in the micromolar to high nanomolar range may be appropriate, followed by a wide range of dilutions to accurately determine the IC50.
4. How does the covalent nature of this compound affect assay design?
The covalent and irreversible binding of this compound means that the degree of inhibition is time-dependent. Therefore, a pre-incubation step of the enzyme with the inhibitor before the addition of substrate and ATP is crucial to allow for the covalent bond to form. The duration of this pre-incubation should be optimized and kept consistent across experiments to ensure reproducible results.
5. What type of control experiments should be included in a this compound assay?
-
No-enzyme control: To determine the background signal from the buffer and detection reagents.
-
No-inhibitor (vehicle) control: To determine the maximum kinase activity (100% activity).
-
No-substrate control: To assess the level of kinase autophosphorylation.
-
Known inhibitor control: To validate the assay performance.
III. Data Presentation
The inhibitory activity of this compound and its analog, Blk-IN-2, has been characterized against their primary targets. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor.
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| This compound | BLK | 18.8 | [2] |
| BTK | 20.5 | [2] | |
| Blk-IN-2 | BLK | 5.9 | |
| BTK | 202.0 |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and enzyme lot.
IV. Experimental Protocols
A. Biochemical Assay: ADP-Glo™ Kinase Assay for this compound
This protocol describes a luminescent-based assay to measure the activity of BLK and its inhibition by this compound by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human BLK enzyme
-
This compound inhibitor
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration in the assay should be ≤1%.
-
Prepare the BLK enzyme, substrate, and ATP solutions in kinase buffer at the desired concentrations.
-
-
Kinase Reaction:
-
Add 5 µL of the this compound dilution or vehicle (DMSO) to the wells of the assay plate.
-
Add 5 µL of BLK enzyme solution to each well.
-
Incubate the plate for a pre-determined time (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding 10 µL of a pre-mixed solution of substrate and ATP.
-
Incubate the reaction for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no-enzyme control).
-
Normalize the data to the vehicle control (100% activity) and no-inhibitor control (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
B. Cell-Based Assay: Proliferation Assay in B-cell Lymphoma Cells
This protocol describes a method to assess the effect of this compound on the proliferation of a B-cell lymphoma cell line, such as Ramos or MEC-1, which are relevant models for studying BLK and BTK signaling.
Materials:
-
Ramos or MEC-1 human B-cell lymphoma cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound inhibitor
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
White, clear-bottom 96-well cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture the B-cell lymphoma cells to the mid-logarithmic phase of growth.
-
Harvest the cells and adjust the cell density to the desired concentration in fresh culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Add 10 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (medium-only control).
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the normalized viability data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
V. Visualizations
Caption: Simplified BLK Signaling Pathway in B-Cells.
Caption: General Workflow for a this compound Biochemical Assay.
References
- 1. Unbiased kinome profiling identifies key and novel mediators of chronic kidney disease in hyperlipidemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Blk-IN-1 and Dasatinib for B-Lymphoid Tyrosine Kinase (BLK) Inhibition
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for advancing research in areas such as B-cell malignancies and autoimmune diseases. This guide provides a comprehensive comparison of two inhibitors of B-Lymphoid Tyrosine Kinase (BLK): the novel covalent inhibitor Blk-IN-1 and the established multi-kinase inhibitor dasatinib.
This document outlines the inhibitory potency, mechanism of action, and selectivity of each compound, supported by experimental data. Detailed methodologies for the key experiments are provided to enable researchers to replicate and build upon these findings.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro inhibitory potency of this compound and dasatinib against BLK.
| Inhibitor | Target Kinase | IC50 (nM) | Inhibition Type |
| This compound | BLK | 18.8[1] | Covalent, Irreversible |
| Dasatinib | SRC Family Kinases (including BLK) | < 1[2] | Reversible, ATP-competitive |
Note: The IC50 value for dasatinib represents its general potency against SRC family kinases. Specific IC50 values for BLK may vary slightly depending on the assay conditions.
Mechanism of Action
This compound is a selective and covalent inhibitor of B-Lymphoid tyrosine kinase (BLK) and Bruton's tyrosine kinase (BTK)[1]. Its covalent mechanism of action leads to an irreversible inhibition of the target kinase, which can provide a prolonged duration of action in a biological system.
Dasatinib is a potent, multi-targeted tyrosine kinase inhibitor that targets several kinases, including BCR-ABL, SRC family kinases (such as SRC, LCK, YES, FYN, and BLK), c-KIT, EPHA2, and PDGFRβ[2][3]. It functions as an ATP-competitive inhibitor, binding to the active conformation of the kinase domain[3]. Its broad-spectrum activity can be advantageous in contexts where multiple signaling pathways are dysregulated, but it may also lead to more off-target effects compared to a more selective inhibitor.
Experimental Protocols
Biochemical Kinase Inhibition Assay (for IC50 Determination)
This protocol describes a representative method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase in a biochemical assay format.
1. Materials:
- Kinase: Recombinant human BLK enzyme.
- Substrate: A suitable peptide substrate for BLK, such as a poly(Glu, Tyr) 4:1 polymer.
- ATP: Adenosine triphosphate.
- Inhibitors: this compound and dasatinib, dissolved in DMSO.
- Assay Buffer: Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).
- Detection Reagent: A reagent to quantify kinase activity, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production.
- Microplates: 96-well or 384-well plates suitable for the detection method.
2. Procedure:
- Inhibitor Preparation: Prepare a serial dilution of the inhibitors (this compound and dasatinib) in DMSO. A typical starting concentration might be 10 µM, with 10-point, 3-fold serial dilutions.
- Reaction Setup:
- Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.
- Add the recombinant BLK enzyme to each well.
- Prepare a substrate/ATP mix in kinase buffer. The ATP concentration should ideally be at or near the Km of the kinase for ATP.
- Initiation of Reaction: Add the substrate/ATP mix to each well to start the kinase reaction.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes).
- Detection:
- Stop the kinase reaction according to the detection kit manufacturer's instructions.
- For the ADP-Glo™ assay, add the ADP-Glo™ Reagent to deplete unused ATP.
- Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Data Acquisition: Read the luminescence on a plate reader.
- Data Analysis:
- The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
- Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Assay for Kinase Inhibition
This protocol outlines a general method to assess the inhibitory activity of compounds on a specific signaling pathway within a cellular context.
1. Materials:
- Cell Line: A relevant B-cell lymphoma cell line that expresses BLK.
- Inhibitors: this compound and dasatinib, dissolved in DMSO.
- Cell Culture Medium: Appropriate growth medium for the chosen cell line.
- Stimulant (optional): An agent to activate the B-cell receptor pathway, such as anti-IgM antibodies.
- Lysis Buffer: A buffer to lyse the cells and preserve protein phosphorylation.
- Antibodies: Primary antibodies specific for phosphorylated downstream targets of BLK (e.g., phospho-SYK, phospho-BTK) and total protein controls.
- Detection Method: Western blotting or an in-cell Western assay.
2. Procedure:
- Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere or stabilize overnight.
- Inhibitor Treatment: Treat the cells with a range of concentrations of this compound or dasatinib for a specified time (e.g., 1-2 hours). Include a DMSO-treated control.
- Cell Stimulation (optional): If investigating stimulated activity, add the stimulant (e.g., anti-IgM) for a short period (e.g., 15-30 minutes) before cell lysis.
- Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of the cell lysates.
- Western Blotting:
- Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
- Probe the membrane with primary antibodies against the phosphorylated target proteins and total protein controls.
- Incubate with appropriate secondary antibodies and visualize the protein bands using a suitable detection system.
- In-Cell Western Assay:
- Fix and permeabilize the cells in the plate.
- Incubate with primary and fluorescently labeled secondary antibodies.
- Scan the plate using an imaging system to quantify the fluorescence intensity.
- Data Analysis: Quantify the levels of phosphorylated proteins relative to the total protein levels. Determine the concentration of the inhibitor that causes a 50% reduction in the phosphorylation of the target protein.
BLK Signaling Pathway and Inhibitor Targets
The following diagram illustrates the B-cell receptor (BCR) signaling pathway, highlighting the central role of BLK and the points of inhibition by this compound and dasatinib.
Conclusion
Both this compound and dasatinib are potent inhibitors of BLK. This compound offers the advantage of being a more selective, covalent inhibitor, which may translate to a more targeted therapeutic effect with potentially fewer off-target side effects. Its dual inhibition of BLK and BTK could be beneficial in certain disease contexts where both kinases are implicated.
Dasatinib, on the other hand, is a well-established, multi-kinase inhibitor with proven clinical efficacy in certain cancers. Its broad-spectrum activity can be a double-edged sword, offering the potential to inhibit multiple oncogenic pathways simultaneously but also increasing the likelihood of off-target effects.
The choice between these two inhibitors will depend on the specific research question or therapeutic goal. For studies requiring a highly selective probe to elucidate the specific role of BLK, this compound would be the preferred tool. For applications where broader kinase inhibition is desired or clinically established, dasatinib remains a relevant option. The provided experimental protocols can serve as a foundation for researchers to conduct their own comparative studies and further characterize the utility of these inhibitors in their specific models.
References
Comparative Analysis of BLK-IN-2: A Selective Inhibitor of B-Lymphoid Tyrosine Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel irreversible inhibitor, BLK-IN-2, against other Src family kinases. The data presented herein is intended to offer an objective overview of its selectivity profile, supported by experimental evidence, to aid in research and drug development endeavors.
Selectivity Profile of BLK-IN-2 Against Src Family Kinases
BLK-IN-2 (also referred to as compound 25) has been identified as a potent and selective irreversible inhibitor of B-Lymphoid Tyrosine Kinase (BLK), a member of the Src family of non-receptor tyrosine kinases.[1] To ascertain its selectivity, the inhibitory activity of BLK-IN-2 was assessed against a panel of Src family kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, were determined and are summarized in the table below.
| Kinase | IC50 (nM) |
| BLK | 5.9 |
| BTK | 202.0 |
Data sourced from Fu et al., 2022.[1]
The data clearly demonstrates the high potency of BLK-IN-2 against its primary target, BLK, with an IC50 value in the low nanomolar range. In comparison, its inhibitory activity against Bruton's tyrosine kinase (BTK), another non-receptor tyrosine kinase, is significantly lower, showcasing a favorable selectivity profile for BLK.
Experimental Protocols
The determination of the IC50 values for BLK-IN-2 was conducted using a robust and widely accepted biochemical assay. The following is a detailed methodology for the key experiment cited.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The inhibitory activity of BLK-IN-2 was quantified using the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human kinase enzymes (BLK, BTK)
-
Substrate peptide
-
ATP (Adenosine triphosphate)
-
BLK-IN-2 (or other test compounds)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
Procedure:
-
Kinase Reaction Setup: A 5 µL kinase reaction is prepared in each well of a 384-well plate. The reaction mixture contains the specific kinase, the substrate peptide, and the test compound (BLK-IN-2) at various concentrations in the kinase reaction buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final concentration of ATP should be at or near the Km for each respective kinase to ensure accurate IC50 determination. The reaction is allowed to proceed at room temperature for a specified incubation period (e.g., 60 minutes).
-
Termination of Reaction and ATP Depletion: After the incubation period, 5 µL of ADP-Glo™ Reagent is added to each well. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP. The plate is then incubated at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Following the ATP depletion step, 10 µL of Kinase Detection Reagent is added to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. The plate is incubated at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: The luminescence is measured using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is correlated to the amount of ADP produced. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
To provide a visual context for the role of Blk and the experimental approach used to assess its inhibition, the following diagrams have been generated.
References
Validating Blk-IN-1 Target Engagement in Cells: A Comparative Guide
For researchers in drug discovery and cell signaling, confirming that a small molecule inhibitor engages its intended target within the complex cellular environment is a critical step. This guide provides a comprehensive comparison of methods to validate the target engagement of Blk-IN-1, a selective and irreversible inhibitor of B-Lymphoid tyrosine kinase (BLK). We will compare this compound with other known multi-kinase inhibitors that also target BLK, namely Dasatinib and Bosutinib, and provide detailed experimental protocols for key validation assays.
Introduction to this compound and Alternative Inhibitors
This compound is a covalent inhibitor with high biochemical potency for BLK, a member of the Src family of non-receptor tyrosine kinases. BLK plays a crucial role in B-cell receptor (BCR) signaling and B-cell development.[1] Dysregulation of BLK has been implicated in autoimmune diseases and B-cell lymphomas.[2] While this compound is a valuable tool for studying BLK function, it is essential to validate its on-target activity in cellular models and understand its selectivity profile.
For comparative purposes, this guide includes data on two FDA-approved multi-kinase inhibitors, Dasatinib and Bosutinib, which are known to inhibit BLK among other kinases.[3] These compounds serve as important benchmarks for evaluating the cellular efficacy and selectivity of novel inhibitors like this compound.
Comparative Analysis of BLK Inhibitors
The following table summarizes the available biochemical and cellular data for this compound and the comparator compounds. It is important to note that a direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.[4]
| Compound | Target(s) | Biochemical IC50 (BLK) | Cellular Potency (Various Assays) | Key Off-Targets (Biochemical IC50) |
| This compound | BLK (covalent) | 18.8 nM[1] | Potent antiproliferative activity in several B-cell lymphoma cell lines[2] | BTK (20.5 nM)[1] |
| Blk-IN-2 | BLK (covalent) | 5.9 nM[5] | Potent antiproliferative activities against several lymphoma cells[5] | BTK (202.0 nM)[5] |
| Dasatinib | Multi-kinase | Not explicitly reported, but inhibits Src Family Kinases (SFKs) with IC50 < 1 nM[6][7] | GI50 = 5 nM (Mo7e-KitD816H); 3-6 µM for other myeloid leukemia cell lines[8] | Abl (<1 nM), c-Kit (79 nM), and over 50 other kinases[6][7] |
| Bosutinib | Src/Abl | Not explicitly reported, but inhibits Src with IC50 = 1.2 nM[9][10] | IC50 = 100 nM (Src-dependent cell proliferation); 5-20 nM for Bcr-Abl-positive leukemia cell lines[9] | Abl (1 nM), and a range of other kinases[9][10] |
Experimental Protocols for Target Engagement Validation
Validating target engagement requires a multi-faceted approach. Here, we detail three widely used methods: the NanoBRET™ Target Engagement Assay, the Cellular Thermal Shift Assay (CETSA), and Western Blotting for downstream signaling.
NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay
The NanoBRET™ assay is a proximity-based method that quantitatively measures compound binding to a target protein in live cells.[5] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site.[7]
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-BLK fusion vector and a transfection carrier DNA at a 1:9 ratio using a suitable transfection reagent.
-
After 24 hours, detach the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
-
Assay Plating:
-
Seed the transfected cells into a white, non-binding surface 96-well plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound, Dasatinib, and Bosutinib in Opti-MEM.
-
Add the recommended concentration of NanoBRET® Tracer K-4 to the cells, followed immediately by the inhibitor dilutions.[11]
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.
-
-
Detection:
-
Prepare the NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mix according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate for 3-5 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the donor emission (460nm) and acceptor emission (618nm) using a luminometer capable of filtered luminescence measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to verify target engagement in intact cells or tissue samples.[12] The principle is based on the ligand-induced thermal stabilization of the target protein.[1] Upon inhibitor binding, the protein's melting temperature (Tm) increases, resulting in more soluble protein remaining after heat treatment.[13]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
-
Cell Treatment:
-
Culture a B-cell lymphoma cell line (e.g., Ramos, Daudi) to the desired density.
-
Treat the cells with this compound at a concentration several-fold higher than its expected cellular IC50, and a vehicle control (DMSO), for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Harvest and wash the cells, then resuspend them in a buffer containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40, 45, 50, 55, 60, 65, 70°C) using a thermal cycler.
-
Immediately cool the tubes on ice.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatants (soluble protein fraction) and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Probe the membrane with a primary antibody against total BLK.
-
Incubate with an HRP-conjugated secondary antibody and visualize using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble BLK relative to the non-heated control against the temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to higher temperatures for the this compound-treated sample indicates target engagement.
-
Western Blot for Downstream Signaling
Inhibition of BLK should lead to a decrease in the phosphorylation of its downstream substrates. A key substrate in the BCR signaling pathway is Phospholipase C gamma 2 (PLCγ2). Measuring the phosphorylation status of PLCγ2 upon B-cell activation in the presence of a BLK inhibitor provides functional evidence of target engagement.
Caption: Simplified BLK signaling pathway downstream of the B-Cell Receptor.
-
Cell Culture and Treatment:
-
Culture a B-cell lymphoma cell line (e.g., Ramos) that expresses BLK.
-
Pre-treat the cells with varying concentrations of this compound, Dasatinib, or Bosutinib for 1-2 hours. Include a vehicle-only control.
-
-
B-Cell Receptor Stimulation:
-
Stimulate the B-cells with an anti-IgM antibody (e.g., 10 µg/mL) for 5-10 minutes to activate the BCR signaling pathway. Include an unstimulated control.
-
-
Cell Lysis:
-
Immediately lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated PLCγ2 (e.g., at Tyr1217).
-
After washing, incubate with an HRP-conjugated secondary antibody.
-
Visualize the bands using an ECL substrate.
-
-
Normalization and Data Analysis:
-
Strip the membrane and re-probe with an antibody for total PLCγ2 to ensure equal protein loading.
-
Quantify the band intensities for both phosphorylated and total PLCγ2.
-
Calculate the ratio of phosphorylated to total PLCγ2 for each condition. A dose-dependent decrease in this ratio in the inhibitor-treated samples compared to the stimulated control indicates on-target activity.
-
Conclusion
Validating the cellular target engagement of a kinase inhibitor like this compound is a multifaceted process that provides crucial insights into its potency, selectivity, and mechanism of action. By employing a combination of direct binding assays such as NanoBRET™ and CETSA®, alongside functional downstream assays like Western blotting for phospho-proteins, researchers can build a comprehensive understanding of their compound's behavior in a physiologically relevant context. Comparing the performance of this compound with established multi-kinase inhibitors provides a valuable benchmark for its potential as a selective chemical probe or therapeutic candidate. The detailed protocols provided in this guide offer a robust framework for conducting these essential validation studies.
References
- 1. Frontiers | Current Advances in CETSA [frontiersin.org]
- 2. B-lymphoid tyrosine kinase (Blk) is an oncogene and a potential target for therapy with dasatinib in cutaneous T-cell lymphoma (CTCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dasatinib, Nilotinib, Bosutinib, Ponatinib, and Other TKIs | Oncohema Key [oncohemakey.com]
- 4. selleckchem.com [selleckchem.com]
- 5. NanoBRET — SGC-UNC [sgc-unc.org]
- 6. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. france.promega.com [france.promega.com]
- 10. CETSA [cetsa.org]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BLK Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Down-regulation of B Cell Receptor Signaling by Hematopoietic Progenitor Kinase 1 (HPK1)-mediated Phosphorylation and Ubiquitination of Activated B Cell Linker Protein (BLNK) - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Blk-IN-1 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results for the B-Lymphoid tyrosine kinase (BLK) inhibitor, BLK-IN-2, which is understood to be the specific compound of interest referred to as "Blk-IN-1". The focus is on the reproducibility of its inhibitory activity, drawing from published data. This document summarizes key quantitative findings, details the experimental protocols used to generate this data, and visualizes the relevant biological pathways and experimental workflows.
Introduction to BLK and BLK-IN-2
B-Lymphoid tyrosine kinase (BLK) is a non-receptor tyrosine kinase belonging to the Src family. It plays a crucial role in B-cell receptor (BCR) signaling, which is essential for B-cell development, differentiation, and activation.[1] Dysregulation of BLK has been implicated in various autoimmune diseases and B-cell malignancies, making it an attractive target for therapeutic intervention.[2]
BLK-IN-2 (also referred to as compound 25) is a potent and selective irreversible inhibitor of BLK.[1] It has demonstrated significant anti-proliferative activity in several B-cell lymphoma cell lines.[2] This guide will delve into the experimental data supporting these claims and discuss the factors influencing the reproducibility of these findings.
Quantitative Data Summary
The inhibitory activity of BLK-IN-2 has been primarily characterized by its half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays. The following tables summarize the available quantitative data for BLK-IN-2 and a relevant alternative for comparison.
Table 1: Biochemical IC50 Values of BLK-IN-2
| Target Kinase | BLK-IN-2 IC50 (nM) | Reference |
| BLK | 5.9 | [1] |
| BTK | 202.0 | [1] |
Table 2: Cellular IC50 Values of BLK-IN-2
| Cell Line | Indication | BLK-IN-2 IC50 (µM) | Reference |
| RCH-ACV | B-cell Acute Lymphoblastic Leukemia (BLK-high) | 0.2169 | [3] |
| HAL-01 | B-cell Acute Lymphoblastic Leukemia (BLK-low) | 36.20 | [3] |
Signaling Pathway and Experimental Workflow
To understand the context of BLK-IN-2's activity and the experiments used to characterize it, the following diagrams illustrate the BLK signaling pathway and a general workflow for assessing kinase inhibitor efficacy.
Caption: BLK signaling cascade initiated by antigen binding to the B-Cell Receptor.
Caption: General workflow for biochemical and cellular inhibitor testing.
Experimental Protocols
Reproducibility of experimental data is critically dependent on the detailed methodology. Below are the likely protocols used for generating the data presented, based on standard practices in the field.
In Vitro Kinase Assay (Biochemical)
This assay measures the direct inhibitory effect of BLK-IN-2 on the enzymatic activity of purified BLK protein.
-
Objective: To determine the concentration of BLK-IN-2 required to inhibit 50% of BLK kinase activity (IC50).
-
Materials:
-
Recombinant human BLK enzyme.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ATP (Adenosine triphosphate).
-
A suitable substrate (e.g., a synthetic peptide).
-
BLK-IN-2 (dissolved in DMSO).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
96- or 384-well plates.
-
-
Procedure:
-
A solution of recombinant BLK enzyme is prepared in kinase buffer.
-
Serial dilutions of BLK-IN-2 are prepared and added to the wells of the microplate.
-
The BLK enzyme is added to the wells containing the inhibitor and incubated for a defined period to allow for binding.
-
The kinase reaction is initiated by adding a mixture of the substrate and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate or ADP produced is quantified using a detection reagent and a microplate reader.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Proliferation Assay
This assay assesses the effect of BLK-IN-2 on the growth and viability of cancer cell lines.
-
Objective: To determine the concentration of BLK-IN-2 required to inhibit 50% of cell proliferation (IC50) in specific cell lines.
-
Materials:
-
B-cell lymphoma cell lines (e.g., RCH-ACV, HAL-01).
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
BLK-IN-2 (dissolved in DMSO).
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8).
-
96-well cell culture plates.
-
-
Procedure:
-
Cells are seeded into the wells of a 96-well plate at a predetermined density and allowed to adhere or stabilize overnight.
-
Serial dilutions of BLK-IN-2 are prepared in cell culture medium and added to the cells.
-
The cells are incubated with the compound for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
A cell viability reagent is added to each well, and the plate is incubated according to the manufacturer's instructions.
-
The signal (luminescence, absorbance, or fluorescence), which is proportional to the number of viable cells, is measured using a microplate reader.
-
The IC50 value is determined by plotting the percentage of cell viability relative to untreated control cells against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Discussion on Reproducibility
The reproducibility of experimental results for kinase inhibitors like BLK-IN-2 can be influenced by several factors:
-
Biochemical Assays:
-
Reagent Purity and Concentration: The purity of the recombinant kinase and the precise concentrations of ATP and substrate are critical. Variations in these can significantly alter the measured IC50 value. For ATP-competitive inhibitors, the IC50 is directly dependent on the ATP concentration used in the assay.
-
Assay Format and Detection Method: Different assay platforms (e.g., fluorescence-based vs. luminescence-based) can have varying sensitivities and susceptibility to interference, potentially leading to different results.
-
Incubation Times: For irreversible inhibitors like BLK-IN-2, the pre-incubation time of the inhibitor with the enzyme before adding ATP can significantly impact the apparent potency. Longer pre-incubation times generally result in lower IC50 values.
-
-
Cellular Assays:
-
Cell Line Integrity: The genetic and phenotypic characteristics of cell lines can drift over time and with passage number. It is crucial to use cell lines from a reliable source and within a consistent passage range.
-
Cell Culture Conditions: Factors such as cell density, serum concentration in the media, and incubation time can all affect cell growth and drug sensitivity.
-
Assay Endpoint: The choice of viability assay (e.g., measuring metabolic activity with MTT vs. ATP levels with CellTiter-Glo®) can yield different IC50 values as they measure different aspects of cell health.
-
The data for BLK-IN-2 from different studies, as presented in the tables, shows a consistent potent inhibitory effect. The biochemical IC50 is in the low nanomolar range, and the cellular IC50 in a BLK-high cell line is in the sub-micromolar range.[1][3] The significantly higher IC50 in the BLK-low cell line provides confidence in the on-target activity of the compound.[3] To ensure the highest degree of reproducibility, it is imperative for researchers to meticulously document and control all experimental parameters and to report them in sufficient detail to allow for replication. When comparing data across different studies, it is essential to consider the specific protocols employed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of selective irreversible inhibitors of B-Lymphoid tyrosine kinase (BLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteogenomic profiling uncovers differential therapeutic vulnerabilities between TCF3::PBX1 and TCF3::HLF translocated B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Blk-IN-1: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Blk-IN-1 must adhere to strict disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound, a compound classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles with side-shields, protective gloves, and impervious clothing.[1] All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound:
| Property | Value | Source |
| Molecular Formula | C29H23F3N6O3 | [1] |
| Molecular Weight | 560.53 g/mol | [1] |
| CAS Number | 1431727-00-2 | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to prevent environmental contamination, particularly to aquatic ecosystems.[1] The following protocol outlines the necessary steps for its disposal as a solid hazardous chemical waste.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled hazardous waste container for this compound waste.
-
Do not mix this compound waste with other chemical waste streams unless they are compatible. Specifically, keep it separate from strong acids/alkalis and strong oxidizing/reducing agents.[1]
2. Waste Collection and Container Management:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, leak-proof, and sealable container.
-
The container must be in good condition, free from cracks or leaks, and made of a material compatible with the chemical.
-
Ensure the container is kept closed except when adding waste.
3. Labeling of Hazardous Waste:
-
Immediately label the waste container with the words "Hazardous Waste."
-
The label must clearly identify the contents as "this compound" (avoiding abbreviations or formulas), the approximate quantity, and the associated hazards (e.g., "Toxic," "Aquatic Hazard").
-
Include the name of the principal investigator, laboratory location (building and room number), and the date the waste was first added to the container.
4. Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from drains, water sources, and general laboratory traffic to prevent accidental release into the environment.[1]
-
Ensure the storage area provides secondary containment to capture any potential leaks.
5. Disposal through an Approved Waste Management Vendor:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Under no circumstances should this compound be disposed of down the drain or in the regular trash.[1]
6. Decontamination of Empty Containers:
-
If the original this compound container is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate from this cleaning process is also considered hazardous waste and must be collected and disposed of accordingly.
-
After triple-rinsing, the container can be managed as non-hazardous waste, and any labels should be defaced or removed before disposal.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Blk-IN-1
Essential Safety and Handling Guide for Blk-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of this compound, a potent B-lymphoid tyrosine kinase (BLK) inhibitor. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Precautions
Proper personal protective equipment is critical when handling this compound to avoid inhalation, and contact with skin and eyes.[1] The following table summarizes the recommended PPE and safety measures.
| PPE / Safety Measure | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and dust. |
| Hand Protection | Protective gloves | Prevents skin contact with the compound. |
| Body Protection | Impervious clothing | Provides a barrier against contamination of personal clothing and skin. |
| Respiratory Protection | Suitable respirator | Necessary to prevent inhalation of dust or aerosols, especially when not handled in a containment system. |
| Ventilation | Use in a well-ventilated area with appropriate exhaust | Minimizes the concentration of airborne particles. |
| Work Practices | Avoid formation of dust and aerosols. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. | Reduces the risk of accidental ingestion or inhalation. |
Emergency First Aid Procedures
In the event of exposure to this compound, immediate action is crucial. The following table outlines the recommended first aid measures.[1]
| Exposure Route | First Aid Procedure |
| Eye Contact | Remove contact lenses, if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Seek prompt medical attention. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention. |
| Inhalation | Immediately move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. Seek medical attention. |
| Ingestion | Wash out the mouth with water. DO NOT induce vomiting. Seek immediate medical attention. |
Operational and Disposal Plans
Handling and Storage
This compound requires specific conditions for safe handling and to maintain its stability.
| Aspect | Procedure |
| Safe Handling | Avoid inhalation and contact with skin and eyes.[1] Handle in an area with adequate exhaust ventilation.[1] |
| Storage | Keep the container tightly sealed in a cool, well-ventilated area.[1] Protect from direct sunlight and sources of ignition.[1] Store the powder form at -20°C and in solvent at -80°C.[1] |
| Incompatible Materials | Strong acids/alkalis and strong oxidizing/reducing agents.[1] |
Accidental Release and Disposal
Proper containment and disposal are necessary to mitigate environmental and health risks.
| Procedure | Description |
| Spill Containment | Use full personal protective equipment.[1] Evacuate personnel to a safe area and ensure adequate ventilation.[1] Prevent further leakage or spillage if safe to do so.[1] Keep the product away from drains and water courses.[1] |
| Spill Cleanup | For solutions, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders). Decontaminate surfaces and equipment by scrubbing with alcohol.[1] |
| Disposal | Dispose of the contents and container to an approved waste disposal plant.[1] |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound is an inhibitor of the B-lymphoid tyrosine kinase (BLK), a member of the Src family of non-receptor tyrosine kinases.[2] BLK is involved in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in B-cell development and function.[2] Dysregulation of BLK is associated with autoimmune diseases and cancer.[2] The kinase activity of BLK enhances the binding of B-cell adaptor protein with ankyrin repeats (BANK1) to phospholipase C gamma 2 (PLCγ2), a key step in B-cell signaling.[3]
Caption: Simplified B-cell receptor signaling pathway showing the inhibitory action of this compound on BLK.
Experimental Workflow for Handling this compound
The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting, from preparation to disposal. This workflow is based on best practices for handling potent compounds.
Caption: General workflow for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
